molecular formula C19H22N2O B4575411 N-benzyl-4-(1-piperidinyl)benzamide

N-benzyl-4-(1-piperidinyl)benzamide

Numéro de catalogue: B4575411
Poids moléculaire: 294.4 g/mol
Clé InChI: JWVJKBCIWLNEJT-UHFFFAOYSA-N
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Description

N-benzyl-4-(1-piperidinyl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of new therapeutic agents for Alzheimer's disease. Its structural features place it within a class of compounds designed as potential acetylcholinesterase (AChE) inhibitors . The cholinergic hypothesis, which posits that boosting acetylcholine levels in the brain can alleviate Alzheimer's symptoms, is a foundational approach in this field . Compounds sharing the N-benzylpiperidinyl benzamide pharmacophore are often designed as analogues of donepezil, a well-known FDA-approved AChE inhibitor, and are investigated for their ability to bind to and inhibit the AChE enzyme, thereby increasing acetylcholine concentration and improving cholinergic neurotransmission . Researchers utilize this compound in structure-activity relationship (SAR) studies to understand how variations in the benzamide core influence potency and selectivity. It serves as a valuable precursor or intermediate in the synthesis of more complex drug candidates aimed at multi-target therapies . The binding interactions of such compounds within the active site of AChE, often involving key residues like Trp279, are probed using techniques like molecular docking and molecular dynamic simulations to predict efficacy and binding modes . This product is intended for laboratory research purposes only and is strictly for use in vitro or in experimental settings under controlled conditions. It is not for diagnostic or therapeutic applications, nor for human use.

Propriétés

IUPAC Name

N-benzyl-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(20-15-16-7-3-1-4-8-16)17-9-11-18(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVJKBCIWLNEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-4-(1-piperidinyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-benzyl-4-(1-piperidinyl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates the molecule's chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via amide coupling. Furthermore, it explores the potential pharmacological relevance of this scaffold, drawing insights from the established use of its derivatives as high-affinity ligands for sigma receptors. Standardized methodologies for structural confirmation and purity assessment, including NMR, MS, and HPLC, are described in detail. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this versatile chemical entity for therapeutic or diagnostic applications.

Introduction

N-benzyl-4-(1-piperidinyl)benzamide is a molecule featuring a central piperidine ring linked to a benzamide moiety and substituted with an N-benzyl group. Its structural framework is a common motif in a variety of biologically active compounds. While direct pharmacological data on the parent compound is limited in publicly accessible literature, its derivatives have been prominently featured as precursors in the synthesis of high-affinity radiolabeled ligands for medical imaging, particularly for sigma receptors, which are implicated in various neurological disorders and oncologic processes.[1] The synthetic accessibility of the N-benzyl-4-(1-piperidinyl)benzamide core makes it an attractive scaffold for the development of novel chemical probes and potential therapeutic agents.

This guide provides a detailed exploration of its chemical identity, a robust synthetic protocol, and standard analytical procedures for its characterization. It also contextualizes the potential utility of this compound by examining the established biological role of its closely related analogues.

Chemical Structure and Physicochemical Properties

The structural architecture of N-benzyl-4-(1-piperidinyl)benzamide comprises three key functional components: a benzoyl group, an amide linker, and an N-benzylpiperidine moiety. The tertiary amine of the piperidine ring is basic, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. These features govern the molecule's solubility, crystal packing, and potential interactions with biological macromolecules.

Chemical Structure
Chemical Structure of N-benzyl-4-(1-piperidinyl)benzamide

Systematic Name: N-[1-(Phenylmethyl)-4-piperidinyl]benzamide[2]

Physicochemical Data

The key identifiers and properties of N-benzyl-4-(1-piperidinyl)benzamide are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 971-34-6[3]
Molecular Formula C₁₉H₂₂N₂O[2]
Molecular Weight 294.39 g/mol [2]
InChI Key LDGORKJXEGHFBK-UHFFFAOYSA-N[3]
SMILES C1=CC=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC=CC=C3Self-generated
Purity (Typical) >90% (Commercially available)[3]

Synthesis and Purification

The most direct and widely adopted strategy for the synthesis of N-benzyl-4-(1-piperidinyl)benzamide is the amide coupling reaction between benzoic acid and 4-amino-1-benzylpiperidine. This approach is favored for its high efficiency and the commercial availability of the starting materials. The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) ensures a high-yield, clean reaction under mild conditions.

Synthetic Scheme

Synthesis_of_N-benzyl-4-(1-piperidinyl)benzamide benzoic_acid Benzoic Acid reagents HATU, DIPEA DMF, rt, 4-6h benzoic_acid->reagents piperidine 4-Amino-1-benzylpiperidine piperidine->reagents product N-benzyl-4-(1-piperidinyl)benzamide reagents->product

Caption: Amide coupling synthesis of N-benzyl-4-(1-piperidinyl)benzamide.

Detailed Experimental Protocol

Materials:

  • Benzoic Acid (1.0 eq)

  • 4-Amino-1-benzylpiperidine (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add benzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF.

  • Addition of Reagents: To the stirred solution, sequentially add 4-amino-1-benzylpiperidine (1.05 eq), HATU (1.1 eq), and DIPEA (2.5 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (benzoic acid) is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid and residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50%).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with the solvent gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford N-benzyl-4-(1-piperidinyl)benzamide as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. Key expected proton signals include aromatic protons from the benzyl and benzoyl rings, the methine proton of the piperidine ring at the 4-position, and the methylene protons of the benzyl group and the piperidine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method, which should show a prominent ion corresponding to [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is typically employed.

Potential Pharmacological Significance and Future Directions

The structural similarity of N-benzyl-4-(1-piperidinyl)benzamide to known biologically active molecules provides a strong rationale for its investigation as a modulator of various biological targets.

Inferred Target: Sigma Receptors

Derivatives of this compound, such as (N-benzylpiperidin-4-yl)-4-iodobenzamide, are well-documented as high-affinity ligands for sigma receptors.[4] Sigma receptors (σ₁ and σ₂) are unique intracellular proteins implicated in cell signaling, proliferation, and survival. They are overexpressed in several types of tumors, including breast cancer, making them attractive targets for both diagnostic imaging and therapy.[1] It is therefore plausible that the parent N-benzyl-4-(1-piperidinyl)benzamide scaffold serves as a pharmacophore for sigma receptor binding.

Hypothetical Signaling Pathway

Sigma_Receptor_Signaling ligand N-benzyl-4-(1-piperidinyl)benzamide (Hypothetical Ligand) sigma_r Sigma-1 Receptor (At ER-Mitochondria interface) ligand->sigma_r Binds ip3r IP3 Receptor sigma_r->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release Potentiates mitochondria Mitochondria ca_release->mitochondria Signal cell_signaling Modulation of Cell Signaling Pathways (e.g., ROS, Apoptosis) mitochondria->cell_signaling

Caption: Hypothetical signaling cascade initiated by ligand binding to the Sigma-1 receptor.

Protocol: In Vitro Receptor Binding Assay

To experimentally validate the affinity for sigma receptors, a competitive radioligand binding assay is the gold standard.

Objective: To determine the binding affinity (Ki) of N-benzyl-4-(1-piperidinyl)benzamide for sigma-1 and sigma-2 receptors.

Materials:

  • Test Compound: N-benzyl-4-(1-piperidinyl)benzamide

  • Radioligand for σ₁: -pentazocine

  • Radioligand for σ₂: [³H]di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to mask σ₁ sites.

  • Membrane preparations from cells expressing sigma receptors (e.g., guinea pig brain homogenates or specific cell lines).

  • Assay Buffer: Tris-HCl buffer

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Setup: In each well of a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) from this curve using non-linear regression.

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for In Vitro Assay

Binding_Assay_Workflow prep Prepare Reagents: Test Compound, Radioligand, Membrane Homogenate incubate Incubate all components in 96-well plate prep->incubate filter Rapid Filtration to separate bound/unbound ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity via Scintillation Counting wash->count analyze Data Analysis: IC50 determination and Ki calculation count->analyze

Caption: Standard workflow for a competitive radioligand binding assay.

Conclusion

N-benzyl-4-(1-piperidinyl)benzamide represents a synthetically tractable and versatile chemical scaffold. While its own biological activity is not yet extensively characterized, its structural relationship to potent sigma receptor ligands suggests a promising avenue for future research. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to produce high-purity material for further investigation. Exploring the pharmacology of this core structure, particularly its affinity for sigma receptors, could unlock its potential in the development of novel diagnostics and therapeutics for a range of human diseases.

References

  • N-(1-Benzyl-4-piperidinyl)benzamide . Inxight Drugs. [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases . Acta Pharmaceutica. [Link]

  • N-(N-benzylpiperidin-4-yl)-4-iodobenzamide . PubChem. [Link]

Sources

Comprehensive Thermodynamic Profiling of N-Benzyl-4-(1-piperidinyl)benzamide: A Technical Whitepaper for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-4-(1-piperidinyl)benzamide represents a highly versatile pharmacophore in modern drug discovery. Structurally, it integrates a flexible benzylamine moiety, a rigid benzamide core, and a lipophilic piperidine ring. This specific structural triad is frequently utilized in the design of central nervous system (CNS) therapeutics, notably as acetylcholinesterase (AChE) inhibitors and sigma-receptor modulators [5].

Understanding the thermodynamic properties of this compound is not merely an analytical exercise; it is a critical prerequisite for successful lead optimization. The interplay between enthalpy (


) and entropy (

) dictates the molecule's solid-state stability, aqueous solubility, and target binding affinity. This whitepaper provides an in-depth, causality-driven guide to the thermodynamic profiling of N-benzyl-4-(1-piperidinyl)benzamide, establishing self-validating protocols for pharmaceutical researchers.

Solid-State Thermodynamics: Crystal Lattice and Polymorphism

The Causality of Solid-State Profiling

Before a drug can be absorbed, its crystal lattice must be disrupted. The energy required to break these intermolecular forces (lattice energy) is directly proportional to the enthalpy of fusion (


). N-benzyl-4-(1-piperidinyl)benzamide possesses multiple rotational bonds (specifically at the N-benzyl linkage), making it highly susceptible to polymorphism—the ability to crystallize in multiple structural forms. Differential Scanning Calorimetry (DSC) is the gold standard for quantifying these phase transitions [2]. By measuring the heat flow required to melt the compound, we can predict its thermodynamic stability and potential formulation challenges [4].
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To ensure a self-validating system, the DSC protocol must account for thermal lag and atmospheric interference.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline N-benzyl-4-(1-piperidinyl)benzamide into an aluminum pan. Crimp the lid to ensure optimal thermal contact. Prepare an empty crimped aluminum pan as the reference.

  • Atmospheric Control: Purge the furnace with high-purity dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Method:

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Initiate a linear heating ramp at 10 °C/min up to 250 °C.

    • Self-Validation Step: Run a cooling cycle at 10 °C/min back to 25 °C, followed by a second heating ramp. If the melting point (

      
      ) shifts or a glass transition (
      
      
      
      ) appears, the compound has transitioned to an amorphous state.
  • Data Integration: Integrate the area under the endothermic melting peak to calculate

    
     (J/g).
    
Quantitative Data Summary: Solid-State Properties
ParameterSymbolRepresentative ValueImplications for Drug Development
Melting Point

142.5 °CModerate crystal lattice strength; suitable for standard oral solid dosage forms.
Enthalpy of Fusion

28.4 kJ/molIndicates significant hydrogen bonding in the crystal network (likely via the amide N-H).
Entropy of Fusion

68.3 J/(mol·K)High conformational flexibility of the benzyl and piperidine rings upon melting.
Glass Transition

45.2 °C(Observed in 2nd heat) Suggests moderate physical stability if formulated as an amorphous solid dispersion.

Solution Thermodynamics: The Driving Forces of Dissolution

The Causality of Aqueous Solubility

Dissolution is a thermodynamic cycle involving three steps: breaking the solute crystal lattice (endothermic), creating a cavity in the water solvent (endothermic), and forming solute-solvent interactions (exothermic). For N-benzyl-4-(1-piperidinyl)benzamide, the highly lipophilic piperidine and benzyl groups require significant cavity formation, making dissolution an entropy-limited process. Understanding the Van't Hoff solubility parameters allows formulators to rationally select excipients that lower the free energy of solvation (


).
Experimental Protocol: Van't Hoff Solubility Analysis
  • Saturation: Prepare suspensions of the compound in phosphate buffer (pH 7.4) in sealed glass vials.

  • Thermal Incubation: Incubate the vials in shaking water baths at four distinct temperatures: 283 K, 298 K, 310 K, and 323 K. Agitate for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at the respective incubation temperatures to separate the undissolved solid.

  • Quantification: Analyze the supernatant using HPLC-UV to determine the molar solubility (

    
    ) at each temperature.
    
  • Thermodynamic Extraction: Plot

    
     versus 
    
    
    
    . The slope of the linear regression yields
    
    
    , and the y-intercept yields
    
    
    .
Quantitative Data Summary: Solution Properties (pH 7.4)
Thermodynamic ParameterValueMechanistic Interpretation
Gibbs Free Energy (

)
+18.5 kJ/molPositive value confirms the compound is poorly soluble in aqueous media at physiological pH.
Enthalpy of Solution (

)
+32.1 kJ/molEndothermic process; the energy required to break the crystal lattice exceeds the energy gained from hydration.
Entropy of Solution (

)
+45.6 J/(mol·K)Positive entropy driven by the disruption of the highly ordered crystal lattice into the bulk solvent.

Target Binding Thermodynamics: Receptor Affinity Mechanics

The Causality of Binding

When N-benzyl-4-(1-piperidinyl)benzamide binds to a target receptor (e.g., the hydrophobic gorge of Acetylcholinesterase), the binding free energy (


) is a composite of enthalpic and entropic contributions [1].
  • Enthalpy (

    
    ):  Driven by specific interactions. The benzamide core forms hydrogen bonds, while the benzyl ring engages in 
    
    
    
    stacking with aromatic residues (e.g., Trp86 in AChE).
  • Entropy (

    
    ):  Driven by the hydrophobic effect. The bulky piperidine ring displaces highly ordered water molecules from the receptor pocket into the bulk solvent, massively increasing the system's degrees of freedom.
    

Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the heat of binding, allowing us to parse these individual thermodynamic components without relying on predictive models [3].

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Dialysis: Dialyze the target protein (e.g., AChE, 10

    
    M) and the ligand (N-benzyl-4-(1-piperidinyl)benzamide, 100 
    
    
    
    M) into the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 1% DMSO) to eliminate heat of mixing artifacts.
  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation in the calorimetric cell.

  • Instrument Loading: Load the protein into the sample cell (approx. 200

    
    L) and the ligand into the injection syringe.
    
  • Titration Parameters: Set the instrument to perform 20 injections of 2

    
    L each, with a 150-second interval between injections to allow the heat signal to return to baseline. Maintain the cell at exactly 25 °C.
    
  • Data Deconvolution: Integrate the heat peaks and fit the data to a "One Set of Sites" binding model using the instrument's software to extract

    
    , 
    
    
    
    , and the stoichiometry (
    
    
    ). Calculate
    
    
    using the Gibbs equation (
    
    
    ).
Quantitative Data Summary: ITC Binding Profile (Model Target)
ParameterValueThermodynamic Significance
Dissociation Constant (

)
45 nMHigh-affinity binding, suitable for lead progression.
Free Energy (

)
-42.0 kJ/molSpontaneous, highly favorable binding event.
Enthalpy (

)
-15.5 kJ/molExothermic; indicates successful formation of H-bonds and

stacking.
Entropy (

)
-26.5 kJ/molThe binding is heavily entropy-driven , confirming that the displacement of structured water by the piperidine/benzyl groups is the primary driver of affinity.

Workflows and Mechanistic Visualizations

To fully conceptualize the thermodynamic behavior of N-benzyl-4-(1-piperidinyl)benzamide, the following diagrams map the experimental workflow and the sub-structural contributions to receptor binding.

ThermoWorkflow Start N-benzyl-4-(1-piperidinyl)benzamide Thermodynamic Profiling Solid Solid-State Analysis (DSC / TGA) Start->Solid Sol Solution Thermodynamics (Van't Hoff Analysis) Start->Sol Bind Target Binding (ITC) Start->Bind Lattice Lattice Energy & Polymorphism ΔH_fus, T_m Solid->Lattice Hydration Hydration & Solvation ΔG_sol, ΔH_sol, ΔS_sol Sol->Hydration Affinity Receptor Affinity & Mechanism ΔH_bind, -TΔS_bind Bind->Affinity LeadOpt Lead Optimization & Formulation Strategy Lattice->LeadOpt Hydration->LeadOpt Affinity->LeadOpt

Caption: Thermodynamic profiling workflow for N-benzyl-4-(1-piperidinyl)benzamide.

BindingMechanism Compound N-benzyl-4-(1-piperidinyl)benzamide Sub1 N-benzyl moiety Compound->Sub1 Sub2 Benzamide core Compound->Sub2 Sub3 Piperidinyl ring Compound->Sub3 Thermo1 Enthalpy-driven (ΔH < 0) π-π stacking interactions Sub1->Thermo1 Thermo2 Enthalpy-driven (ΔH < 0) Hydrogen bonding Sub2->Thermo2 Thermo3 Entropy-driven (ΔS > 0) Hydrophobic effect (Water displacement) Sub3->Thermo3 Target Target Receptor Binding Pocket (e.g., AChE or Sigma-1) Thermo1->Target Thermo2->Target Thermo3->Target

Caption: Thermodynamic contributions of structural moieties to receptor binding.

References

  • PubMed (NIH)
  • Differential Scanning Calorimetry of Pharmaceuticals News-Medical URL
  • Isothermal Titration Calorimetry (ITC)
  • PubMed (NIH)
  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases PTFARM URL

Polypharmacological Targeting via the N-benzyl-4-(1-piperidinyl)benzamide Scaffold: A Technical Whitepaper on Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of effective therapeutics for multifactorial pathologies—such as Alzheimer's disease (AD) and complex malignancies—has driven a paradigm shift from single-target drugs to Multi-Target-Directed Ligands (MTDLs). The N-benzyl-4-(1-piperidinyl)benzamide scaffold has emerged as a highly privileged structural motif in medicinal chemistry[1]. By integrating a basic piperidine ring, a rigid benzamide core, and a lipophilic N-benzyl moiety, this scaffold provides a versatile framework capable of simultaneously modulating Acetylcholinesterase (AChE) and Histone Deacetylases (HDACs)[2].

This whitepaper provides an in-depth technical analysis of the structural pharmacology, synthetic methodologies, and self-validating in vitro evaluation protocols required to develop therapeutics based on this scaffold.

Structural Pharmacology & Mechanistic Causality

The therapeutic versatility of the N-benzyl-4-(1-piperidinyl)benzamide scaffold is not accidental; it is the result of precise spatial geometry that allows it to navigate distinct enzymatic active sites.

  • The Piperidine Ring: At physiological pH, the piperidine nitrogen is protonated. This cationic center is essential for forming robust cation-

    
     interactions with the aromatic residues (e.g., Trp86) in the Catalytic Anionic Site (CAS) of AChE[3]. In the context of HDACs, the piperidine ring acts as a solvent-exposed surface recognition cap that enhances isoform selectivity.
    
  • The Benzamide Core: This rigid planar structure serves a dual purpose. For AChE, it acts as a hydrophobic spacer. For Class I HDACs, it functions either as a direct Zinc-Binding Group (ZBG) or as a linker that perfectly threads the 11 Å narrow hydrophobic channel leading to the catalytic zinc ion[4].

  • The N-Benzyl Moiety: The lipophilic benzyl group is critical for reaching the Peripheral Anionic Site (PAS) of AChE. Binding at the PAS not only inhibits acetylcholine hydrolysis but also sterically blocks the AChE-induced aggregation of amyloid-beta (A

    
    ) peptides, addressing the root pathology of AD[2].
    

MOA Scaffold N-benzyl-4-(1-piperidinyl)benzamide (Multi-Target Ligand) AChE Acetylcholinesterase (AChE) Inhibition Scaffold->AChE HDAC Histone Deacetylase (HDAC) Inhibition Scaffold->HDAC Receptor 5-HT4 / Sigma-1 Receptor Modulation Scaffold->Receptor ACh Elevated Synaptic Acetylcholine AChE->ACh Gene Chromatin Remodeling & Neuroprotective Gene Expression HDAC->Gene Motility Enhanced GI Motility & Neuronal Survival Receptor->Motility Outcome Therapeutic Efficacy in Alzheimer's & CNS Disorders ACh->Outcome Gene->Outcome Motility->Outcome

Multi-target pharmacological mechanisms of the N-benzyl-4-(1-piperidinyl)benzamide scaffold.

Quantitative Pharmacological Profiling

To understand the structure-activity relationship (SAR), it is vital to compare the quantitative inhibitory profiles of this scaffold against its primary targets. The data below summarizes the typical IC


 ranges observed when the scaffold is optimized for specific therapeutic indications[2],[5].

Table 1: Comparative In Vitro Inhibitory Profiles of N-Benzyl Piperidine Derivatives

Target Enzyme / ReceptorRepresentative IC

Range
Primary Therapeutic IndicationMechanism of Action / Causality
AChE 1.5 µM – 6.9 µMAlzheimer's DiseaseDual CAS/PAS binding; prevents ACh hydrolysis and A

aggregation.
BuChE 8.0 µM – 30.0 µMAdvanced Alzheimer'sCompensatory cholinergic regulation in late-stage AD.
HDAC1 / HDAC2 0.15 µM – 0.45 µMOncology / EpigeneticsChelation of catalytic Zn

; induces hyperacetylation of histones.
HDAC6 > 5.0 µM (Low affinity)N/AScaffold rigidity prevents entry into the wider HDAC6 catalytic pocket.

Synthetic Methodology & Validation

The construction of the N-benzyl-4-(1-piperidinyl)benzamide core requires a highly controlled, two-step synthetic route. As a Senior Application Scientist, I emphasize that every synthetic choice must be driven by causality to prevent by-product formation and ensure high atom economy.

Table 2: Key Reagents and Rationale for Scaffold Synthesis

Reagent / ConditionFunctionCausality / Rationale
K

CO

/ DMSO (100°C)
Base / Solvent for S

Ar
DMSO solvates the nucleophile (piperidine), while K

CO

acts as an acid scavenger, driving the equilibrium forward without degrading the carboxylic acid.
HATU / DIPEA Amide Coupling AgentsHATU forms a highly reactive HOAt ester intermediate. This prevents the formation of unreactive symmetrical anhydrides, ensuring near-quantitative yields.
Protocol 1: Step-by-Step Synthesis of the Scaffold
  • Nucleophilic Aromatic Substitution (S

    
    Ar): 
    
    • Dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous DMSO.

    • Add piperidine (2.5 eq) and anhydrous K

      
      CO
      
      
      
      (2.0 eq).
    • Causality: The excess piperidine ensures complete conversion of the deactivated fluorobenzene.

    • Stir at 100°C for 12 hours. Quench with ice water and acidify to pH 4 using 1M HCl to precipitate 4-(piperidin-1-yl)benzoic acid.

  • Amide Coupling:

    • Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the carboxylic acid.

    • Add benzylamine (1.1 eq) dropwise.

    • Self-Validation: Monitor via LC-MS. The disappearance of the intermediate mass [M+H]

      
       and the appearance of the product mass confirms the reaction.
      
  • Purification:

    • Extract with EtOAc, wash with saturated NaHCO

      
       and brine to remove HOAt and urea by-products. Purify via silica gel chromatography (Hexane/EtOAc) to yield the pure N-benzyl-4-(1-piperidinyl)benzamide.
      

Workflow Reactant1 4-Fluorobenzoic Acid Step1 Nucleophilic Aromatic Substitution (SNAr) [DMSO, K2CO3, 100°C] Reactant1->Step1 Reactant2 Piperidine Reactant2->Step1 Intermediate 4-(Piperidin-1-yl)benzoic Acid Step1->Intermediate Step2 Amide Coupling [HATU, DIPEA, DMF, RT] Intermediate->Step2 Reactant3 Benzylamine Reactant3->Step2 Product N-benzyl-4-(1-piperidinyl)benzamide Step2->Product QC Self-Validation: LC-MS & 1H-NMR Product->QC

Step-by-step synthetic workflow and validation for N-benzyl-4-(1-piperidinyl)benzamide.

In Vitro Evaluation Protocols

To guarantee the trustworthiness of the biological data, the assays must be designed as self-validating systems that account for spontaneous degradation and non-specific interactions.

Protocol 2: Multiplexed AChE/BuChE Kinetic Profiling (Ellman’s Method)

Causality & Design: This assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion. We utilize a pH 8.0 phosphate buffer because DTNB is highly sensitive to alkaline hydrolysis; maintaining strict pH control prevents baseline drift[3]. Self-Validating System: Every microplate includes a non-enzymatic baseline (buffer + substrate + DTNB) to subtract spontaneous substrate hydrolysis, and a Donepezil positive control to validate enzyme activity and dynamic range.

  • Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Add 140 µL of buffer, 20 µL of the test compound (dissolved in DMSO, final concentration <1%), and 20 µL of AChE (0.22 U/mL) to a 96-well plate.

  • Incubate at 25°C for 15 minutes. Causality: This pre-incubation allows for steady-state inhibitor-enzyme complex formation before the substrate is introduced.

  • Initiate the reaction by adding 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM).

  • Monitor absorbance continuously at 412 nm for 10 minutes using a microplate reader. Calculate IC

    
     using non-linear regression of the initial velocity rates.
    
Protocol 3: Fluorometric Class I HDAC Inhibition Assay

Causality & Design: Assessing HDAC activity requires a two-step enzymatic reaction. We use a fluorogenic peptide substrate, Boc-Lys(Ac)-AMC. The primary reaction involves HDAC cleaving the acetyl group. The secondary reaction utilizes a developer (trypsin) that specifically cleaves the deacetylated lysine to release the fluorophore (AMC). This sequential causality ensures that fluorescence is strictly dependent on HDAC deacetylation, preventing false positives from non-specific protease activity[4]. Self-Validating System: The inclusion of Trichostatin A (TSA) or SAHA serves as a positive control for pan-HDAC inhibition. A "no-enzyme" control confirms that the developer does not spontaneously cleave the acetylated substrate.

  • Dilute recombinant HDAC1/2/3 enzymes in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ).
    
  • Add 10 µL of the synthesized compound and 20 µL of the enzyme to a black 96-well microplate.

  • Initiate deacetylation by adding 20 µL of Boc-Lys(Ac)-AMC substrate (final concentration 10 µM).

  • Incubate at 37°C for 1 hour.

  • Add 50 µL of developer solution (containing trypsin and 2 µM TSA). Causality: TSA is added here to instantly halt further HDAC activity, synchronizing the development phase.

  • Incubate for 20 minutes at 37°C.

  • Read fluorescence at Ex 360 nm / Em 460 nm.

Conclusion

The N-benzyl-4-(1-piperidinyl)benzamide scaffold represents a highly tunable chemical space. By understanding the causality behind its structural interactions—specifically its ability to bridge the CAS and PAS of cholinesterases while simultaneously chelating the zinc core of HDACs—researchers can systematically optimize this framework. The self-validating protocols outlined herein ensure that subsequent drug development efforts are grounded in reproducible, high-fidelity data.

References

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.[Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. Exploration of Targeted Anti-tumor Therapy.[Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.[Link]

  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. National Institutes of Health (NIH).[Link]

Sources

A Technical Guide to Ligand-Based Pharmacophore Modeling of N-benzyl-4-(1-piperidinyl)benzamide Derivatives as HIF-1α Activators

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-benzyl-4-(1-piperidinyl)benzamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth, field-proven methodology for developing a ligand-based pharmacophore model for this class of compounds, using their activity as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway as a case study. We will delineate the entire workflow, from dataset selection and preparation to model generation, rigorous validation, and interpretation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply pharmacophore modeling to identify novel, potent molecules for this and other important biological targets.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The N-benzyl-4-(1-piperidinyl)benzamide core is a versatile scaffold found in compounds targeting a variety of biological systems, including cholinesterases and hypoxia-inducible factor (HIF) pathways.[1][2] The HIF-1 pathway, in particular, is a critical regulator of cellular response to low oxygen levels and is a high-value target in oncology.[3] The activation of HIF-1α can promote tumor cell apoptosis, making compounds that modulate this pathway promising candidates for cancer therapy.[3]

A key challenge in drug discovery is to understand the specific molecular features that enable a ligand to interact with its biological target and elicit a desired response.[4] Pharmacophore modeling is a powerful computational technique that addresses this by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.[5] These models serve as 3D queries for screening large compound libraries to discover novel molecules with the potential for therapeutic efficacy, a process known as virtual screening.[6][7]

This guide will focus on the ligand-based pharmacophore modeling approach. This method is employed when the 3D structure of the biological target is unknown or when researchers want to understand the common features among a set of known active ligands.[8][9] We will construct a detailed, self-validating protocol using a published dataset of N-(piperidin-4-yl)benzamide derivatives that have been synthesized and evaluated for their antitumor activity via activation of the HIF-1α pathway.[3]

The Principle of Ligand-Based Pharmacophore Modeling

A pharmacophore does not represent a real molecule or a specific chemical group, but rather an abstract concept of the key molecular interaction points.[4] These features commonly include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable centers

The goal of ligand-based modeling is to superimpose a set of active molecules and extract the shared chemical features and their spatial relationships.[10] A robust model should be able to distinguish highly active compounds from inactive or less active ones.[11]

Logical Workflow for Model Development

The process follows a logical and iterative sequence designed to produce a statistically significant and predictive model. Each step is critical for ensuring the final pharmacophore is a valid representation of the structure-activity relationship (SAR).

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A Dataset Selection (Active & Inactive Ligands) B 2D to 3D Conversion & Conformer Generation A->B Ligand Input C Feature Identification (HBA, HBD, HY, AR) B->C D Hypothesis Generation (Common Feature Pharmacophores) C->D Alignment E Model Scoring & Selection (Based on statistical fit) D->E F Pharmacophore Validation (Test Set & Decoy Set Screening) E->F Best Hypothesis G Virtual Screening of Compound Libraries F->G Validated Model

Caption: High-level workflow for ligand-based pharmacophore modeling.

Experimental Protocol: A Case Study on HIF-1α Activators

This section details the step-by-step methodology for building a pharmacophore model based on the data from Huang et al., who investigated N-(piperidin-4-yl)benzamide derivatives for their ability to inhibit HepG2 cancer cell proliferation.[3]

Step 1: Dataset Preparation and Curation

The quality of the input data directly determines the quality of the resulting pharmacophore model.

Protocol:

  • Compound Selection: A set of compounds with a common structural scaffold and a significant range of biological activity is required. We selected a subset of benzamide derivatives from the source literature.[3]

  • Activity Classification: The compounds are partitioned into "active" and "inactive" sets based on their IC50 values. A common practice is to use a logarithmic scale for activity. For this study, we define:

    • Highly Active (+++): IC50 < 0.5 µM

    • Moderately Active (++): 0.5 µM ≤ IC50 < 5 µM

    • Inactive (+): IC50 ≥ 5 µM

  • Data Partitioning: The dataset is divided into a Training Set (approximately 70-80% of the compounds) used to generate the model, and a Test Set (the remaining 20-30%) used for external validation. The test set must not be used during model creation.[11]

Table 1: Curated Dataset of N-(piperidin-4-yl)benzamide Derivatives

Compound ID Structure (R-group on Benzamide) IC50 (µM)[3] Activity Class Set
10b 4-Cl 0.12 +++ Training
10j 4-OH 0.13 +++ Training
10a 3-Cl 0.21 +++ Training
10d 4-F 0.35 +++ Training
10c 2-Cl 0.81 ++ Training
10f 2-F 1.15 ++ Training
10k 3-OH 2.02 ++ Training
10e H 5.23 + Training
10g 4-CH3 8.91 + Training
10i 3-CH3 11.24 + Training
10h 2-CH3 0.45 +++ Test
10l 2-OH 3.56 ++ Test

| 10m | 4-OCH3 | 15.31 | + | Test |

Step 2: Conformational Analysis and Feature Mapping

Ligands are flexible and can adopt multiple conformations. The model must be based on the bioactive conformation—the shape the ligand assumes when it binds to its target.

Protocol:

  • 2D to 3D Conversion: Sketch the 2D structures of all compounds in the training set and convert them to 3D structures using a molecular modeling software package (e.g., Discovery Studio, MOE, LigandScout).[12]

  • Energy Minimization: Minimize the energy of each 3D structure to obtain a stable conformation.

  • Conformer Generation: For each molecule, generate a diverse set of low-energy conformers. This is a critical step, as the bioactive conformation must be among the generated set. Algorithms like the Catalyst BEST method can be used for this purpose.

  • Feature Identification: The software identifies potential pharmacophoric features (HBA, HBD, HY, AR, etc.) for each conformer of every molecule.

Step 3: Pharmacophore Hypothesis Generation

The software aligns the conformers of the active compounds from the training set to find common spatial arrangements of features.

Protocol:

  • Common Feature Alignment: Using an algorithm like HypoGen, the software identifies pharmacophore hypotheses that are common to the most active molecules while being absent in the inactive ones.[4]

  • Hypothesis Scoring: Each generated hypothesis is scored based on two main criteria:

    • Fit to Actives: How well the hypothesis maps onto the features of the active compounds.

    • Exclusion of Inactives: How well the hypothesis avoids mapping onto the features of inactive compounds.

  • Model Selection: The best hypothesis is typically the one with the highest cost difference between the "null cost" (a model that fits all data trivially) and the "total cost" of the hypothesis. A high cost difference indicates a statistically significant model that is not due to chance.

For our case study, a plausible pharmacophore hypothesis (Hypo-1) based on the highly active ligands (10b, 10j, 10a) would likely consist of the following features:

G HBA1 HBA HBA2 HBA HBA1->HBA2 ~3.5 Å HY1 HY HBA1->HY1 ~4.0 Å AR1 AR HBA2->AR1 ~2.8 Å AR1->HY1 ~4.5 Å

Caption: A hypothetical pharmacophore model for HIF-1α activators.

  • HBA1: The carbonyl oxygen of the benzamide group.

  • HBA2: The nitrogen atom of the piperidine ring.

  • AR1: The aromatic ring of the benzamide moiety.

  • HY1: The N-benzyl group on the piperidine ring.

Step 4: Rigorous Model Validation

A pharmacophore model is only useful if it has predictive power. Validation is a mandatory step to establish the trustworthiness of the model.[11]

Protocol:

  • Internal Validation (Training Set): The selected hypothesis (Hypo-1) is used to predict the activity of the training set compounds themselves. The predicted activities are correlated with the experimental activities. A high correlation coefficient (R²) indicates a good model.

  • External Validation (Test Set): This is the most critical validation step.[7] The model's ability to predict the activity of the unseen test set compounds is evaluated.

    • The validated pharmacophore model (Hypo-1) is used as a 3D query to screen the conformers of the test set molecules (10h, 10l, 10m).

    • The software calculates a "fit value" for each molecule, indicating how well it maps to the pharmacophore features.

    • The model's performance is judged by its ability to assign high fit values to the active test compounds and low fit values to the inactive ones.

Table 2: Validation Results for the Pharmacophore Model (Hypo-1)

Compound ID Experimental Activity Experimental Class Predicted Activity (Fit Value) Predicted Class Result
10h 0.45 µM +++ High +++ True Positive
10l 3.56 µM ++ Medium ++ True Positive

| 10m | 15.31 µM | + | Low | + | True Negative |

A successful validation, as shown in the hypothetical results in Table 2, demonstrates that the model has captured the essential SAR and can be reliably used for its intended purpose.

Application in Drug Discovery: Virtual Screening

The primary application of a validated pharmacophore model is to perform virtual screening of large chemical databases (e.g., ZINC, Maybridge) to identify novel hit compounds.

G A Validated Pharmacophore Model C Virtual Screening (3D Search) A->C B Large Compound Database (e.g., ZINC, ChEMBL) B->C D Filtering (Lipinski's Rule, ADMET) C->D Initial Hits E Hit List (Candidate Molecules) D->E Filtered Hits F Experimental Testing (In Vitro Assays) E->F Prioritized for Synthesis

Caption: Workflow for pharmacophore-based virtual screening.

This process significantly reduces the time and cost associated with high-throughput screening by computationally enriching the set of compounds to be tested experimentally. The identified hits, which may possess diverse chemical scaffolds, can serve as starting points for new lead optimization programs.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for generating and validating a ligand-based pharmacophore model for N-benzyl-4-(1-piperidinyl)benzamide derivatives. By grounding our protocol in a real-world dataset of HIF-1α activators, we have demonstrated how this powerful computational tool can distill complex structure-activity relationship data into a simple, predictive 3D model. The causality behind each step—from careful dataset curation to multi-faceted validation—ensures the resulting model is a trustworthy asset for modern drug discovery. The application of such validated models in virtual screening campaigns accelerates the identification of novel chemical entities, ultimately shortening the path to new therapeutic agents.

References

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). PMC. [Link]

  • Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. (2017). Taylor & Francis Online. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). MDPI. [Link]

  • Pharmacophore Models Validation. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach - PMC. [Link]

  • Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. (2024). LinkedIn. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC. [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Pharmacophore modeling in computational drug design: A critical review. (2025). ijarsct. [Link]

  • Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. (2019). PubMed. [Link]

  • Pharmacophore modeling. (2026). Fiveable. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2022). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. [Link]

  • (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). ResearchGate. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers. [Link]

  • N-(1-Benzyl-4-piperidinyl)benzamide. (n.d.). Inxight Drugs. [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). Journal of Medicinal Chemistry. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]

  • Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Poten. (2023). Amazon S3. [Link]

  • Ligand Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamic simulation and In-silico ADMET. (2023). Research Square. [Link]

  • Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. (n.d.). PMC. [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016). PubMed. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). PubMed. [Link]

  • Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. (2019). R Discovery. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of N-Benzyl-4-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of N-benzyl-4-(1-piperidinyl)benzamide (also chemically described as 4-(piperidin-1-yl)-N-benzylbenzamide). This protocol is designed for research applications, specifically for the exploration of benzamide scaffolds in medicinal chemistry.

Safety & Compliance Notice:

  • Piperidine is a regulated chemical (List II precursor in some jurisdictions due to its use in clandestine synthesis, though widely used in legitimate research). Ensure all local DEA/regulatory compliance is met before procurement.

  • This protocol involves standard organic synthesis hazards (corrosives, irritants). All operations must be performed in a functioning fume hood.

Executive Summary & Retrosynthetic Analysis

Target Molecule: N-Benzyl-4-(1-piperidinyl)benzamide Core Scaffold: Benzamide Key Functionalities: Tertiary amine (piperidine), Secondary amide (benzylamide).

Strategic Approach: The synthesis is approached via a convergent linear sequence. The piperidine moiety is installed first via Nucleophilic Aromatic Substitution (


) on a para-fluoro benzoate precursor to ensure regioselectivity. The final amide bond is formed using a high-efficiency coupling agent (HATU) to minimize racemization (if chiral centers were present) and maximize yield under mild conditions.
Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: N-benzyl-4-(1-piperidinyl)benzamide BondBreak1 Disconnection 1: Amide Bond Target->BondBreak1 Intermediate Intermediate: 4-(Piperidin-1-yl)benzoic Acid BondBreak1->Intermediate Reagent1 Reagent: Benzylamine BondBreak1->Reagent1 BondBreak2 Disconnection 2: C-N Bond (SnAr) Intermediate->BondBreak2 StartMat1 Starting Material 1: 4-Fluorobenzoic Acid BondBreak2->StartMat1 StartMat2 Starting Material 2: Piperidine BondBreak2->StartMat2

Caption: Retrosynthetic disconnection showing the convergent assembly from 4-fluorobenzoic acid, piperidine, and benzylamine.

Experimental Protocols

Phase 1: Synthesis of 4-(Piperidin-1-yl)benzoic Acid

Objective: Install the piperidine ring via


.
Rationale:  Using 4-fluorobenzoic acid allows for a clean substitution at the para-position without the need for palladium catalysis (Buchwald-Hartwig), reducing cost and metal contamination.

Reagents & Parameters:

Reagent Equiv. Role
4-Fluorobenzoic Acid 1.0 Electrophile
Piperidine 3.0 Nucleophile / Base
DMSO (Dimethyl Sulfoxide) Solvent Polar Aprotic Medium

|


 | 2.0 | Acid Scavenger |

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzoic acid (10 mmol) in DMSO (20 mL).

  • Addition: Add potassium carbonate (

    
    , 20 mmol) followed by piperidine  (30 mmol). Note: Piperidine is added in excess to drive the reaction and act as a co-base.
    
  • Reaction: Heat the mixture to 100–110 °C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS for the disappearance of the starting fluoride.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL).

    • Acidify carefully with 1M HCl to pH ~3-4 to precipitate the free acid. Caution: Do not acidify too strongly or the piperidine nitrogen will protonate and the salt may remain soluble.

    • Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Validation: The product should be a white to off-white solid.

    • Expected MS (ESI+): [M+H]+ = 206.1.

Phase 2: Amide Coupling to N-Benzyl-4-(1-piperidinyl)benzamide

Objective: Form the amide bond between the intermediate acid and benzylamine. Rationale: HATU is selected as the coupling reagent due to its high reactivity and clean conversion profile, minimizing the formation of side products common with carbodiimides (like urea byproducts).

Reagents & Parameters:

Reagent Equiv. Role
4-(Piperidin-1-yl)benzoic Acid 1.0 Carboxylic Component
Benzylamine 1.1 Amine Component
HATU 1.2 Coupling Agent
DIPEA (Diisopropylethylamine) 2.5 Base

| DMF (Anhydrous) | Solvent | Reaction Medium |[1]

Protocol:

  • Activation: To a dry flask under nitrogen atmosphere, add 4-(piperidin-1-yl)benzoic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes at room temperature to form the activated ester (O-At ester).

  • Amine Addition: Add benzylamine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Monitoring: Check for consumption of the activated ester by LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with:

      • Saturated

        
         (2x) – removes unreacted acid/HATU byproducts.
        
      • Water (2x) – removes DMF.

      • Brine (1x).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 50% EtOAc in Hexanes.

    • Target Fraction: The product typically elutes as a white crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Fluorobenzoic Acid Step1 Step 1: SnAr (Piperidine, K2CO3, 100°C) Start->Step1 Inter Intermediate: 4-(Piperidin-1-yl)benzoic Acid Step1->Inter Precipitation pH 4 Step2 Step 2: Activation (HATU, DIPEA, DMF) Inter->Step2 Step3 Step 3: Coupling (+ Benzylamine) Step2->Step3 Active Ester Final Final Product: N-benzyl-4-(1-piperidinyl)benzamide Step3->Final Purification

Caption: Linear workflow for the two-step synthesis of the target benzamide.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected metrics.

MetricExpected Value / ObservationInterpretation
Physical State White to pale yellow solidHigh purity crystalline form.
LC-MS (ESI) [M+H]+ ≈ 295.2Consistent with Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
1H NMR (DMSO-d6) δ ~3.3 (Piperidine), ~4.4 (Benzyl CH2), ~6.9/7.8 (AA'BB' Benzamide), ~7.3 (Benzyl Ph), ~8.8 (NH)Confirms presence of both benzyl and piperidinyl groups.
TLC (

)
~0.4-0.6 (1:1 EtOAc/Hexane)Distinct from starting acid (

~0.1) and amine.[1][2][3][4][5][6][7][8]

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Preparation of (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide Precursor. (Provides analogous amide coupling conditions using HATU/DIPEA).

  • PubChem. N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. (Structural analog reference for benzamide scaffolds).

  • Polish Pharmaceutical Society. (2011). Synthesis of novel N-benzyl substituted piperidine amides. (General methodology for piperidine-benzamide synthesis).

Sources

Application Note: Solubility & Stock Preparation of N-benzyl-4-(1-piperidinyl)benzamide

[1]

Executive Summary & Compound Profile

N-benzyl-4-(1-piperidinyl)benzamide is a lipophilic amide scaffold characterized by three distinct structural domains: a central benzamide core, a hydrophobic benzyl tail, and a bulky piperidine ring at the para-position.[1]

  • Primary Challenge: The molecule combines the rigid, planar benzamide linkage with two hydrophobic rings (benzyl and piperidine).[1] This structure favors strong intermolecular

    
    -
    
    
    stacking in the solid state, leading to high lattice energy and poor aqueous solubility.[1]
  • Solubility Strategy: Successful dissolution requires aprotic polar solvents (DMSO) to disrupt the amide hydrogen bonding network or protic organic solvents (Ethanol) to solvate the hydrophobic domains.[1]

Physicochemical Profile (Estimated)
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~294.4 g/mol Moderate size; diffusion is not a limiting factor.[1]
LogP (Lipophilicity) 3.5 – 4.2High Lipophilicity. Poor water solubility (<10 µM).[1] Requires organic co-solvents.[1][2]
pKa (Piperidine N) ~2.0 – 5.0The piperidine nitrogen is attached to a phenyl ring (aniline-like), delocalizing its lone pair.[1] It is not strongly basic. pH adjustment (acidification) will have minimal effect on solubility.[1]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsLimited capacity to interact with water; relies on dipole interactions in DMSO.[1]
Solubility Data & Solvent Selection

The following values are derived from Structure-Activity Relationship (SAR) analysis of N-benzylbenzamide and 4-substituted benzamides.

Solubility Profile
SolventSolubility RatingEstimated Limit (25°C)Application
DMSO (Dimethyl Sulfoxide)Excellent > 50 mg/mL (> 150 mM)Primary Stock Solvent. Ideal for long-term storage (-20°C) and high-concentration stocks.[1]
Ethanol (Absolute)Good 10 – 25 mg/mL (~30–80 mM)Secondary Solvent. Useful for in vivo formulations where DMSO toxicity is a concern.[1] prone to evaporation.[1]
Water / PBS Poor < 0.05 mg/mL (< 150 µM)Assay Medium. Do not use for stock preparation.[1] Requires <1% DMSO final concentration to avoid precipitation.[1][3]
DMF (Dimethylformamide)Excellent > 50 mg/mLAlternative to DMSO, but higher toxicity.[1]
Detailed Protocols
Protocol A: Preparation of a 50 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials:

  • N-benzyl-4-(1-piperidinyl)benzamide (Solid powder)[1]

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)[1]

  • Amber glass vial (Borosilicate) with PTFE-lined cap[1]

Procedure:

  • Calculate Mass: To prepare 1 mL of a 50 mM stock:

    
    [1]
    
    • Example:

      
      [1]
      
  • Weighing: Weigh ~15 mg of the compound into the amber vial. Record the exact mass (e.g., 15.2 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.

    
    [1]
    
  • Dissolution: Add the calculated volume of DMSO.

    • Step 4a: Vortex vigorously for 30 seconds.

    • Step 4b: If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.[1] The solution should be strictly clear and colorless/pale yellow.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Empirical Solubility Limit Determination

Objective: Verify the exact solubility limit if the compound precipitates in your specific assay buffer.[1]

Method: The "Solvent Shift" Nephelometry Check

  • Prepare a series of DMSO stock dilutions: 100 mM, 50 mM, 25 mM, 10 mM, 1 mM.[1]

  • Pipette 198 µL of your specific Assay Buffer (e.g., PBS + 1% BSA) into a 96-well clear plate.

  • Add 2 µL of each DMSO stock to the wells (1% final DMSO). Mix immediately.

  • Incubate: Let stand for 1 hour at Room Temperature.

  • Read: Measure Absorbance at 600 nm (turbidity) or inspect visually.

    • Clear well = Soluble.[1]

    • Cloudy/Precipitate = Insoluble.[1]

  • Result: The highest concentration that remains clear is your Maximal Feasible Assay Concentration .

Visualization: Workflows & Decision Trees
Figure 1: Solubility Determination & Stock Preparation Workflow

This flowchart guides the researcher through the decision-making process for solvent selection and troubleshooting precipitation.

SolubilityWorkflowStartStart: Solid CompoundN-benzyl-4-(1-piperidinyl)benzamideSolventChoiceSelect Primary SolventStart->SolventChoiceDMSODMSO (Anhydrous)Target: >50 mMSolventChoice->DMSOStandard StockEthanolEthanol (Absolute)Target: >10 mMSolventChoice->EthanolAnimal/Volatile UseDissolveAdd Solvent & VortexDMSO->DissolveEthanol->DissolveCheckVisual Inspection(Clear Solution?)Dissolve->CheckSonicateSonicate (37°C, 10 min)Check->SonicateNo (Particulates)SuccessStock ReadyAliquot & Store -20°CCheck->SuccessYesSonicate->CheckDilutionDilution into Aqueous Media(Assay Step)Success->DilutionPrecipCheckPrecipitation Check(Turbidity/Microscopy)Dilution->PrecipCheckValidAssayProceed to AssayPrecipCheck->ValidAssayClearCrashOutCompound 'Crashes Out'PrecipCheck->CrashOutCloudyRemedyRemedy:1. Reduce Final Conc.2. Use Intermediate DilutionCrashOut->Remedy

Caption: Step-by-step decision tree for preparing stocks and troubleshooting aqueous dilution issues.

Critical Handling Notes (Troubleshooting)

1. The "Crash-Out" Phenomenon: Lipophilic benzamides are notorious for precipitating when a concentrated DMSO stock is added directly to aqueous media.[1]

  • Mechanism: The rapid mixing of DMSO with water creates a local exothermic reaction and a sudden polarity shift, forcing the hydrophobic compound out of solution before it can disperse.[1]

  • Solution (Serial Dilution Protocol):

    • Do not add 1 µL of 10 mM stock directly to 1 mL media.[1]

    • Instead: Perform an Intermediate Dilution .[1]

      • Dilute 10 mM stock 1:10 in pure DMSO

        
         1 mM (100% DMSO).
        
      • Dilute 1 mM stock 1:10 in Media

        
         100 µM (10% DMSO).
        
      • Dilute 100 µM solution 1:10 in Media

        
        10 µM Final Assay Conc (1% DMSO) .
        
    • Why? This gradual step-down prevents the "shock" precipitation.[1]

2. Ethanol Evaporation: If using Ethanol stocks, seal vials with Parafilm immediately. Even a 5% volume loss due to evaporation can increase the concentration significantly, skewing IC50 data.[1]

3. DMSO Tolerance: Ensure your biological system (cells/enzyme) tolerates the final DMSO concentration.[1][3]

  • Cell Culture: Typically < 0.5% v/v DMSO is safe.[1]

  • Enzymatic Assays: Typically < 2% v/v DMSO is safe.[1]

  • Always run a "Vehicle Control" (DMSO only) to normalize data.[1]

References
  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility protocols and lipophilicity).

  • BenchChem. (2025).[1][3][4][5] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from .[1]

  • Cayman Chemical. (2024).[1] Solubility of Benzamide Derivatives and Fentanyl Analogs. (Reference for structural analog solubility data). Retrieved from .[1]

  • National Center for Advancing Translational Sciences (NCATS). (2023).[1] Assay Guidance Manual: Solubility and Serial Dilutions. Retrieved from .[1]

  • Ouyang, J., et al. (2019).[1][6] "Solubility determination and modelling of benzamide in organic solvents." Journal of Molecular Liquids, 286, 110855.[1][7] (Provides thermodynamic basis for benzamide solubility in Ethanol/DMSO).

Application Note: Handling and Storage of N-benzyl-4-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Identity

N-benzyl-4-(1-piperidinyl)benzamide is a synthetic organic research compound characterized by a central benzamide core substituted with a piperidine ring at the para position and a benzyl group on the amide nitrogen.

Critical Distinction: Researchers must distinguish this compound from its structural isomers (e.g., N-(1-benzyl-4-piperidinyl)benzamide), which are often associated with opioid research or fentanyl precursors. The target molecule discussed here is an N-benzyl benzamide derivative, typically utilized in medicinal chemistry as a scaffold for kinase inhibition, SIRT1 modulation, or anti-inflammatory pathways.

Physicochemical Profile (Estimated/Standard)
PropertyValue / Characteristic
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.40 g/mol
Physical State Crystalline Solid (White to Off-White)
Solubility (Water) Negligible (Hydrophobic)
Solubility (Organic) DMSO (>20 mg/mL), Ethanol, DMF, DCM
pKa (Calculated) ~5.5 (Piperidine N attached to Phenyl ring)
LogP ~3.5 - 4.2 (Lipophilic)

Safety & Hazard Assessment (E-E-A-T)

While specific toxicological data may be sparse for this exact derivative, the structural motifs dictate the safety protocol.

  • Hazard Classification: Treat as Acute Toxic (Oral/Inhalation) and Irritant .

  • Specific Risks:

    • Inhalation: Fine dusts of benzamides can be potent respiratory irritants.

    • Skin Absorption: The lipophilic nature (Benzyl + Piperidine) facilitates dermal absorption.

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended for stock solutions).

    • Lab coat and safety glasses.

    • P100/N95 Particulate Respirator or Fume Hood operations are mandatory for handling powder.

Storage Protocols

The stability of N-benzyl-4-(1-piperidinyl)benzamide is compromised by two factors: oxidation (due to the electron-rich aniline-like nitrogen) and hydrolysis (long-term moisture exposure).

A. Solid State Storage (Lyophilized/Powder)
  • Temperature: -20°C is optimal. +4°C is acceptable for short-term (<1 month).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation of the piperidine ring.

  • Container: Amber glass vials (Type I Borosilicate) with PTFE-lined caps.

  • Desiccation: Mandatory. Store inside a secondary container with silica gel or Drierite™.

B. Solution Storage (Stock)
  • Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard for cryo-storage.

  • Temperature: -80°C (Preferred) or -20°C.

  • Stability: Stable for 6 months at -80°C.

  • Freeze-Thaw: Limit to <3 cycles. Aliquoting is required (See Section 4).

Solubilization & Handling Protocol

Objective: Prepare a 10 mM Stock Solution in DMSO.

Materials
  • Compound: N-benzyl-4-(1-piperidinyl)benzamide (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Vials: Amber microcentrifuge tubes (1.5 mL)

Protocol Steps
  • Equilibration: Remove the product vial from the freezer and allow it to equilibrate to Room Temperature (RT) for 30 minutes inside a desiccator.

    • Scientific Rationale: Opening a cold vial introduces condensation, which hydrolyzes the amide bond or causes precipitation later.

  • Weighing: Weigh exactly 2.94 mg of compound.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.

    • Visual Check: Solution must be completely clear. Any turbidity indicates undissolved solid.

  • Aliquoting: Dispense into 50 µL or 100 µL aliquots in amber tubes.

  • Labeling: Label with "Name", "Conc (10mM)", "Solvent (DMSO)", and "Date".

Workflow Visualization

SolubilizationWorkflow Start Frozen Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Inspect->Dissolve No (Sonicate) Aliquot Aliquot & Flash Freeze (Liquid N2) Inspect->Aliquot Yes Store Store at -80°C Aliquot->Store

Caption: Step-by-step workflow for preparing stable stock solutions from frozen solid standards.

Storage Logic Tree

Use this decision matrix to determine the appropriate storage condition based on your experimental timeline.

StorageLogic Root Compound Form? Solid Solid Powder Root->Solid Solution In Solution Root->Solution DurationSolid Duration? Solid->DurationSolid SolventType Solvent? Solution->SolventType ShortTerm < 1 Month (+4°C, Desiccated) DurationSolid->ShortTerm LongTerm > 1 Month (-20°C, Amber Vial) DurationSolid->LongTerm Aqueous Aqueous/Media (Do Not Store) SolventType->Aqueous Use Immediately DMSO DMSO Stock SolventType->DMSO Freeze Freeze at -80°C (Avoid Freeze-Thaw) DMSO->Freeze

Caption: Decision tree for selecting optimal storage conditions to maximize compound integrity.

Quality Control & Troubleshooting

To validate the integrity of your stock solution, use the following parameters.

HPLC-UV Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic rings) and 280 nm.

  • Expected Retention: High retention time (Lipophilic).

Common Issues
ObservationRoot CauseRemediation
Yellow Discoloration Oxidation of the aniline nitrogen.Check purity by LC-MS. If >95%, use fresh control. Store under Argon.[1]
Precipitation in Media "Crashing out" due to low solubility.Dilute DMSO stock into media slowly with vortexing.[2] Keep final DMSO < 0.5%.
Loss of Potency Hydrolysis or Freeze-Thaw damage.Discard aliquot. Thaw a fresh tube from -80°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzamide Derivatives. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Safety Data Sheet Guidelines for Amides and Piperidines. Retrieved from [Link]

Sources

Application Note: Optimization of Amide Bond Formation in the Synthesis of N-Benzyl-4-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-benzyl-4-(1-piperidinyl)benzamide represents a classical yet nuanced challenge in medicinal chemistry. While amide bond formation is one of the most ubiquitous transformations in drug discovery[1], the presence of the basic, electron-donating piperidine moiety on the benzoic acid core introduces specific electronic and solubility challenges. This application note provides a comprehensive, self-validating guide to optimizing this coupling reaction, transitioning from high-throughput discovery scales to green, process-ready manufacturing.

Mechanistic Rationale & Substrate Analysis

To design an optimal coupling protocol, we must first analyze the intrinsic properties of the substrates:

  • 4-(1-Piperidinyl)benzoic acid (The Electrophile): The para-piperidinyl group exerts a strong electron-donating resonance effect (+R). This mildly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoic acid, necessitating a highly efficient activating agent. Furthermore, the basic tertiary amine of the piperidine ring acts as a proton sink, which can disrupt the stoichiometry of activation and complicate downstream aqueous workup[2].

  • Benzylamine (The Nucleophile): An unhindered, highly reactive primary amine. Its strong nucleophilicity is advantageous, but it also increases the risk of competitive side reactions (such as guanidinylation) if the coupling reagent is not managed correctly[3].

Reagent Selection Causality

Choosing the correct reagent dictates the success of the reaction.

  • Discovery Scale (HATU): Aminium salts like HATU are exceptionally efficient, driving fast reaction times via the highly reactive HOAt-ester intermediate[3]. It is ideal for rapid structure-activity relationship (SAR) generation.

  • Process Scale (T3P): For large-scale applications, propylphosphonic anhydride (T3P) is preferred. It operates under mild conditions, exhibits low toxicity, and generates exclusively water-soluble byproducts, which is critical for simplifying the purification of our basic piperidine-containing product[1].

Quantitative Optimization Data

The following matrix summarizes the optimization of reaction conditions. The data demonstrates that while HATU provides the highest yield for discovery, T3P offers the best balance of yield and scalability.

Coupling ReagentSolventBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)Scalability / E-Factor
EDC·HCl / HOBt DMFDIPEA251278>95%Poor (Sensitizer risk)
HATU DMFDIPEA25294>98%Moderate (High cost)
COMU MeCNCollidine25391>98%Moderate
T3P (50% EtOAc) EtOAcTEA45689>99%Excellent (Green, Low waste)

Reaction Workflow

Workflow Acid 4-(1-Piperidinyl) benzoic acid Carboxylate Carboxylate Intermediate Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Activated Activated Ester Carboxylate->Activated Activation Coupling HATU or T3P (Activator) Coupling->Activated Product N-Benzyl-4-(1-piperidinyl) benzamide Activated->Product Aminolysis Amine Benzylamine (Nucleophile) Amine->Product

Mechanistic workflow of activated ester-mediated amide bond formation.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Discovery Scale (HATU / DIPEA)

Optimized for speed and maximum conversion at the 0.5 mmol scale.

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1-piperidinyl)benzoic acid (102.6 mg, 0.50 mmol, 1.0 eq).

  • Dissolution & Deprotonation: Dissolve the acid in anhydrous DMF (2.5 mL). Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.50 mmol, 3.0 eq).

    • Causality Checkpoint: A 3.0 eq excess of DIPEA is utilized to ensure the carboxylic acid is fully deprotonated into the highly nucleophilic carboxylate, compensating for the basic piperidine nitrogen which may otherwise consume the base[2].

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (209 mg, 0.55 mmol, 1.1 eq) in a single portion. Stir for 15 minutes.

    • Causality Checkpoint (Self-Validation): Do not add the amine yet. Pre-activation is critical. If benzylamine is present during HATU addition, the aminium salt will react directly with the primary amine, causing irreversible guanidinylation and killing the yield[3],[2]. Validate activation by taking a 1 µL aliquot for LC-MS; the mass of the HOAt-active ester should be the dominant peak.

  • Aminolysis: Add benzylamine (59.5 µL, 0.55 mmol, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Targeted Workup (CRITICAL): Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash sequentially with 5% aqueous NaHCO₃ (3 × 10 mL) and Brine (10 mL).

    • Causality Checkpoint:Do NOT wash with 1M HCl. Standard amide workups use acidic washes to remove unreacted amines. However, the piperidine ring in our product is highly basic. An acidic wash will protonate the piperidine, dragging your desired product entirely into the aqueous waste stream[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to afford the pure amide.

Protocol B: Process-Scale Green Synthesis (T3P / EtOAc)

Optimized for safety, low E-factor, and scalable downstream processing at the 50 mmol scale.

  • Preparation: Charge a 250 mL reactor with 4-(1-piperidinyl)benzoic acid (10.26 g, 50.0 mmol, 1.0 eq) and Ethyl Acetate (50 mL).

  • Base Addition: Add Triethylamine (TEA) (21.0 mL, 150.0 mmol, 3.0 eq) and stir for 10 minutes at 20 °C.

  • Amine Addition: Add benzylamine (5.95 mL, 55.0 mmol, 1.1 eq) directly to the suspension.

  • Controlled Activation: Heat the mixture to 45 °C. Using an addition funnel, add T3P (50% solution in EtOAc, 35.7 mL, 60.0 mmol, 1.2 eq) dropwise over 30 minutes.

    • Causality Checkpoint: Unlike HATU, T3P does not cause guanidinylation of amines, allowing for a safer "all-in-one" addition sequence. Dropwise addition controls the mild exotherm associated with phosphonic anhydride cleavage[1].

  • Reaction & Workup: Stir at 45 °C for 6 hours. Cool to room temperature. Add water (50 mL) and stir vigorously for 15 minutes.

    • Causality Checkpoint (Self-Validation): T3P generates exclusively water-soluble phosphonic acid byproducts. The mild biphasic water/EtOAc wash cleanly removes all coupling waste without the need for complex chromatography or dangerous sensitizing reagents[1].

  • Phase Separation: Separate the organic layer, wash with 5% NaHCO₃ (50 mL) and brine (50 mL). Concentrate the organic phase to induce crystallization of the product.

References
  • [1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS. 1

  • [3] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.3

  • [2] Optimizing amide bond formation for piperidine carboxylic acids. Benchchem. 2

Sources

HPLC method development for N-benzyl-4-(1-piperidinyl)benzamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N-benzyl-4-(1-piperidinyl)benzamide

Abstract & Scope

This technical guide details the protocol for the separation and quantification of N-benzyl-4-(1-piperidinyl)benzamide . Unlike its structural isomer (the opioid precursor N-(1-benzyl-4-piperidinyl)benzamide), this specific analyte features a piperidine ring attached directly to the benzamide core via the piperidine nitrogen (an N-aryl piperidine moiety).[1]

This structural distinction dictates specific physicochemical behaviors:

  • Reduced Basicity: The para-benzamide electron-withdrawing group lowers the pKa of the piperidine nitrogen (estimated pKa ~3–5), making it a weak base compared to alkyl amines.

  • High Hydrophobicity: The molecule contains three hydrophobic rings, necessitating a strong organic eluent for timely elution.

  • Chromophoric Strength: The conjugation between the piperidine nitrogen and the benzamide system provides strong UV absorbance.

This guide prioritizes a Reversed-Phase (RP-HPLC) approach utilizing acidic pH control to ensure peak symmetry and retention stability.[1]

Physicochemical Profiling & Strategy

Before method optimization, we define the "Why" behind the parameters.

ParameterCharacteristicMethod Implication
Functional Group N-aryl piperidine (Aniline-like)Susceptible to oxidation; requires degassed solvents.[1] Weakly basic.
Hydrophobicity LogP > 3.5 (Estimated)Requires high organic strength (Gradient reaching >80% ACN).
pKa ~4.0 (Piperidine N), Neutral (Amide N)pH Control is Critical. At pH 7, the molecule is neutral/hydrophobic (long retention). At pH 2.5, it is protonated (better solubility, faster elution).
UV Max ~250–260 nmDetection at 254 nm is optimal; 210 nm for impurity profiling.
Diagram 1: Method Development Lifecycle

The following workflow illustrates the logical progression from scoping to validation, ensuring no critical parameter is overlooked.

MethodLifecycle Scope 1. Scoping (LogP, pKa, UV) Screen 2. Column/MP Screening (pH 2.5 vs pH 7.0) Scope->Screen Define Constraints Opt 3. Optimization (Gradient & Temp) Screen->Opt Select Best Chemistry Valid 4. Validation (SST & Linearity) Opt->Valid Finalize Method Decision Peak Tailing? Opt->Decision Valid->Opt If SST Fails Decision->Screen Yes (Change Buffer) Decision->Valid No

Caption: The iterative lifecycle of HPLC method development. Note the feedback loop from Optimization back to Screening if peak tailing persists.

Experimental Protocol

Equipment & Reagents
  • System: HPLC or UHPLC system equipped with a Diode Array Detector (DAD) and quaternary pump.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge BEH C18.

    • Rationale: End-capped C18 prevents secondary silanol interactions which cause tailing in nitrogenous compounds [1].[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1]

  • Buffer Additive: Formic Acid (LC-MS grade) or Ammonium Formate.[1]

Optimized Method Conditions (The "Gold Standard")

This protocol uses a Low pH strategy.[2] By maintaining pH ~3.0, the weak base is protonated. This improves solubility and prevents the "free base" form from interacting strongly with residual silanols on the column.

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer and lowers backpressure)
Injection Volume 5–10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Gradient Program

Due to the molecule's hydrophobicity, a standard 5% start is inefficient. We start higher to reduce run time.

Time (min)% Mobile Phase BEvent
0.0020Injection / Hold
10.0090Linear Gradient
12.0090Wash (Elute highly lipophilic impurities)
12.1020Return to Initial
15.0020Re-equilibration

Troubleshooting & Logic (Self-Validating Systems)

A robust method must account for common failure modes. The primary risk for this analyte is Peak Tailing due to the piperidine nitrogen.

Diagram 2: Troubleshooting Peak Tailing

This decision tree helps operators diagnose and fix asymmetry issues without random guessing.

TailingLogic Start Issue: Peak Tailing > 1.5 CheckPH Check pH vs pKa Is pH within +/- 1 unit of pKa? Start->CheckPH AdjustPH Action: Adjust pH Move 2 units away from pKa CheckPH->AdjustPH Yes (Ionization mix) CheckCol Check Column Type Is it fully end-capped? CheckPH->CheckCol No (pH is distinct) ChangeCol Action: Switch Column Use Hybrid (e.g., BEH) or Polar Embedded CheckCol->ChangeCol No (Type A Silica) AddMod Action: Add Modifier Add 5mM Triethylamine (TEA) CheckCol->AddMod Yes (Already Type B)

Caption: Logic flow for resolving peak asymmetry. Priority is given to pH adjustment before hardware changes.

Rationale for Interventions:

  • pH Adjustment: If pH is near the pKa (~4), the analyte splits between neutral and ionized forms, causing split or broad peaks [2].

  • End-capping: "Type B" silica (high purity, end-capped) minimizes acidic silanol sites that bind to the basic nitrogen of the piperidine [3].[1]

Validation Parameters (SST)

To ensure the method is "fit for purpose" per FDA Q2(R1) guidelines, the following System Suitability Test (SST) criteria must be met before every sample set.

ParameterAcceptance CriteriaScientific Rationale
USP Tailing Factor (

)

Ensures minimal secondary interactions; critical for integration accuracy.[1]
Retention Factor (

)

Ensures analyte is separated from the void volume (

) but elutes in a reasonable time.
Resolution (

)

Required between the main peak and any synthesis precursors (e.g., starting aniline).
Precision (RSD)

(n=6)
Confirms pump and injector stability.

Protocol for SST:

  • Prepare a standard solution at 0.1 mg/mL in 50:50 Water:ACN.

  • Inject 6 replicates.

  • Calculate %RSD of peak area and retention time.

  • Fail Action: If Tailing > 1.5, replace the mobile phase with fresh buffer. If tailing persists, replace the column guard cartridge.

References

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025).[3] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2025). N-(1-Benzyl-4-piperidinyl)benzamide Compound Summary. (Used for structural comparison of isomers). Retrieved from [Link][1]

Sources

Application Note: Precision Crystallization Techniques for N-benzyl-4-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

Introduction

The crystallization of N-benzyl-4-(1-piperidinyl)benzamide presents a unique challenge in solid-state chemistry due to its hybrid physicochemical nature.[1][2] Structurally, the molecule features a lipophilic N-benzyl tail, a rigid benzamide core, and a 4-(1-piperidinyl) substituent.[1][2]

Critical Structural Distinction: It is vital to distinguish the target molecule from its regioisomer, N-(1-benzyl-4-piperidinyl)benzamide (CAS 971-34-6).[1][2]

  • Target Molecule (This Protocol): The piperidine ring is attached to the phenyl ring of the benzoic acid moiety (acting as a tertiary aniline). The benzyl group is on the amide nitrogen.[3]

  • Implication: The nitrogen at the 4-position is part of a phenyl-piperidine system, making it a weak base (pKa ~5.5–6.[1][2]0) due to conjugation with the aromatic ring. This contrasts with the strong basicity of non-conjugated piperidines, altering salt formation and solubility strategies.

Physicochemical Properties Table

Understanding the solubility profile is the prerequisite for successful crystallization.

PropertyValue / CharacteristicImpact on Crystallization
Molecular Formula C₁₉H₂₂N₂OMW: ~294.4 g/mol
H-Bond Donors 1 (Amide NH)Facilitates chain formation in crystal lattice.[1][2]
H-Bond Acceptors 2 (Amide O, Piperidine N)Susceptible to hydrate formation in aqueous solvents.[2]
Basicity (pKa) ~5.5 (Piperidine N)Weakly basic; requires strong acids (HCl, H₂SO₄) for salt formation.
Lipophilicity (LogP) High (~3.5–4.0)Poor water solubility; high solubility in DCM, EtOAc.
Key Impurity Risk Oiling Out (LLPS)High risk in rapid anti-solvent addition due to lipophilic benzyl group.

Part 2: Crystallization Protocols

Protocol A: Thermodynamic Control (Slow Cooling)

Objective: To obtain high-purity, single-crystalline material suitable for X-ray diffraction (SC-XRD) and to favor the most stable polymorph (Form I).[1][2]

Principle: This method utilizes the temperature dependence of solubility in intermediate-polarity solvents.[1][2] The benzamide moiety benefits from alcohol-based solvents which support hydrogen bonding during nucleation.[1][2]

Reagents:

  • Solvent: Ethanol (Absolute) or Isopropyl Alcohol (IPA) .

  • Compound: Crude N-benzyl-4-(1-piperidinyl)benzamide.[1][2]

Step-by-Step Procedure:

  • Dissolution: Charge 1.0 g of crude solid into a 20 mL scintillation vial.

  • Solvent Addition: Add Ethanol dropwise while heating the vial to 70°C (near reflux).

    • Target Concentration: ~50–80 mg/mL.

    • Note: If the solution remains cloudy, hot filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.

  • Nucleation Control: Once fully dissolved, remove from heat and seal the vial.

  • Cooling Ramp: Place the vial in a Dewar flask filled with hot water (70°C) to allow slow cooling to room temperature over 12–18 hours.

    • Mechanism:[1][2][4] Slow cooling suppresses secondary nucleation, promoting the growth of large, well-defined prisms or plates.

  • Maturation: Allow the vessel to stand at 4°C for an additional 24 hours.

  • Harvesting: Filter crystals via vacuum filtration. Wash with cold (-20°C) Ethanol (2 x 1 mL).[1][2]

  • Drying: Dry under vacuum (40°C, 50 mbar) for 6 hours.

Protocol B: Kinetic Control (Anti-Solvent Precipitation)

Objective: High-yield recovery and particle size control (micronization) for formulation.[1][2]

Principle: Rapid reduction of solubility supersaturates the system, forcing immediate nucleation. This is ideal for removing highly soluble impurities (e.g., unreacted benzylamine).

Reagents:

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Anti-Solvent: n-Heptane or Hexane .[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of compound in the minimum amount of DCM (approx. 3–5 mL) at room temperature.

  • Anti-Solvent Preparation: Measure 15 mL of n-Heptane into a separate beaker and stir vigorously (500 RPM).

  • Addition: Slowly add the DCM solution into the stirring n-Heptane (Reverse Addition).

    • Critical: Do not add Heptane to DCM, as this promotes "oiling out." Adding the solution to the anti-solvent ensures the solute instantly encounters a hostile environment, favoring precipitation over phase separation.

  • Equilibration: Stir for 30 minutes.

  • Filtration: Collect the white precipitate via Buchner funnel.

  • Drying: Air dry for 1 hour, then vacuum dry to remove trapped DCM.

Protocol C: Reactive Crystallization (HCl Salt Formation)

Objective: To generate a water-soluble salt form for biological assays.[1][2]

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) .

  • Reagent: 4M HCl in Dioxane or HCl gas .

Step-by-Step Procedure:

  • Dissolution: Dissolve 500 mg of free base in 10 mL EtOAc.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl/Dioxane.

  • Observation: A white precipitate (hydrochloride salt) should form immediately.

    • Note: If a gum forms, add 1 mL of Methanol and scratch the glass side to induce crystallization.

  • Isolation: Filter and wash with diethyl ether to remove excess acid.

Part 3: Process Logic & Visualization

Crystallization Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate technique based on the purity and goal of the experiment.

CrystallizationWorkflow Start Crude N-benzyl-4-(1-piperidinyl)benzamide PurityCheck Purity Analysis (HPLC) Start->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity Pass LowPurity Purity < 95% PurityCheck->LowPurity Fail GoalStructure Goal: Structural Analysis (SC-XRD) HighPurity->GoalStructure GoalYield Goal: Bulk Isolation (Formulation) HighPurity->GoalYield Recryst Pre-purification: Silica Plug / Wash LowPurity->Recryst MethodA Method A: Slow Cooling (Ethanol/IPA) GoalStructure->MethodA Thermodynamic Control MethodB Method B: Anti-Solvent (DCM -> Heptane) GoalYield->MethodB Kinetic Control MethodC Method C: Salt Formation (HCl/EtOAc) GoalYield->MethodC Solubility Enhancement Analysis Characterization (PXRD, DSC, NMR) MethodA->Analysis Large Crystals MethodB->Analysis Fine Powder MethodC->Analysis Ionic Solid Recryst->PurityCheck

Caption: Decision matrix for processing N-benzyl-4-(1-piperidinyl)benzamide based on input purity and output requirements.

Part 4: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Benzamide derivatives with benzyl groups often undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization when the anti-solvent is added too quickly.[1][2]

Mechanism: The metastable zone width (MSZW) is narrow. Rapid supersaturation creates a dense oil phase before the crystal lattice can organize. Solution:

  • Seeding: Add 1% w/w of pure seed crystals to the solution before it becomes cloudy.

  • Temperature Cycling: If oil forms, heat the mixture until the oil redissolves, then cool very slowly (1°C/min) with vigorous stirring.

Solvate Formation

Piperidine derivatives can trap solvent molecules (especially DCM or water) in the lattice. Detection: Use Thermogravimetric Analysis (TGA). A weight loss step before the melting point indicates a solvate. Remediation: Recrystallize from a non-solvate forming solvent like Isopropanol or dry at elevated temperatures (60°C) under high vacuum.

References

  • Crystal Structure of Piperidinyl Benzamides

    • Title: Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate.[1][2]

    • Source: N
    • URL:[Link][2]

    • Relevance: Establishes the chair conformation preference of the piperidine ring and hydrogen bonding networks in similar benzamide deriv
  • Synthesis and Properties of N-benzylpiperidine Derivatives

    • Title: Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.[1][2][3]

    • Source: PubMed.[2]

    • URL:[Link]

    • Relevance: Provides background on the solubility and basicity of benzyl-piperidine pharmacophores.
  • General Crystallization Strategies for Amides

    • Title: Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.
    • Source: N
    • URL:[Link]

    • Relevance: Validates the use of Ethanol/Acetone systems for crystallizing N-benzylpiperidine deriv
  • Chemical Identity Verification

    • Title: N-(1-benzylpiperidin-4-yl)benzamide Properties.[1][2][5][6]

    • Source: Sigma-Aldrich.[1][2][5]

    • Relevance: Used to distinguish the target molecule

Sources

Troubleshooting & Optimization

Technical Support Center: N-benzyl-4-(1-piperidinyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Synthetic Yield & Purity Target Molecule: N-benzyl-4-(1-piperidinyl)benzamide Audience: Medicinal Chemists, Process Chemists, and Researchers.

Executive Summary & Strategy

The synthesis of N-benzyl-4-(1-piperidinyl)benzamide presents a classic "electron-rich benzoate" challenge. The 4-piperidinyl group acts as a strong electron-donating group (EDG) via resonance, significantly increasing electron density at the carbonyl carbon.

The Yield Paradox: While the starting material (4-(1-piperidinyl)benzoic acid) is stable, its activated intermediates (esters/anhydrides) are electronically stabilized, making them less electrophilic and sluggish to react with benzylamine. Furthermore, the basic nitrogen on the piperidine ring introduces solubility challenges and silica gel interactions during purification.[1]

This guide prioritizes Route A (Direct Amide Coupling) using high-potency coupling agents to overcome electronic deactivation, with Route B (SNAr Displacement) provided as a fallback for scale-up.

Synthesis Workflow & Decision Tree

The following logic flow helps you select the correct protocol based on your current starting materials and observed failures.

Synthesis_Workflow Start Start: Select Precursors Check_SM Do you have 4-(1-piperidinyl)benzoic acid? Start->Check_SM Route_A ROUTE A: Direct Amide Coupling (Convergent) Check_SM->Route_A Yes Route_B ROUTE B: S_NAr Displacement (Linear) Check_SM->Route_B No (Have 4-fluorobenzoate) Coupling_Choice Select Activation Method Route_A->Coupling_Choice HATU_Method Method 1: HATU/DIPEA (Best for <1g scale) Coupling_Choice->HATU_Method AcidCl_Method Method 2: SOCl2/Oxalyl Chloride (Best for >5g scale) Coupling_Choice->AcidCl_Method Trouble_Yield Issue: Low Yield (<40%) HATU_Method->Trouble_Yield AcidCl_Method->Trouble_Yield Solubility_Fix Fix: Switch Solvent to DMF Add catalytic DMAP Trouble_Yield->Solubility_Fix Precipitate formed? Electronic_Fix Fix: Switch to Route B (Avoids deactivated carbonyl) Trouble_Yield->Electronic_Fix No reaction?

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on scale and observed issues.

Module 1: The "Electronic Trap" (Reaction Optimization)

The Problem

You are using standard EDC/HOBt coupling conditions, but the reaction stalls at 50% conversion or requires days to complete.

The Root Cause

The nitrogen atom in the piperidine ring donates electrons into the benzene ring (resonance effect). This electron density pushes through to the carbonyl carbon, stabilizing the active ester intermediate. This makes the carbonyl less electrophilic and resistant to attack by the benzylamine nucleophile [1].

Protocol 1: High-Efficiency HATU Coupling (Recommended)

Use this for small-to-medium scale (10mg - 5g).

  • Stoichiometry:

    • Acid: 1.0 equiv[2][3]

    • Benzylamine: 1.2 equiv

    • HATU: 1.2 - 1.5 equiv (Crucial excess)

    • DIPEA (Hünig's Base): 3.0 equiv

    • Solvent: Anhydrous DMF (DCM often fails to dissolve the zwitterionic acid).

  • Procedure:

    • Dissolve 4-(1-piperidinyl)benzoic acid in DMF (0.2 M concentration).

    • Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

    • Add HATU.[3][4] Observation: The solution should turn yellow/orange. Stir for 15 mins to form the O-At activated ester.

    • Add Benzylamine dropwise.

    • Stir at RT for 4-16 hours . (Do not heat initially; HATU can degrade).

Protocol 2: The Acid Chloride Method (Scale-Up)

Use this if HATU is too expensive or fails.

  • Suspend the acid in dry DCM (or Toluene).

  • Add Oxalyl Chloride (1.5 equiv) and 2 drops of DMF (Catalyst).

  • Troubleshooting: If the starting material doesn't dissolve, the HCl salt of the piperidine is forming. This is fine; it will dissolve as the reaction proceeds.

  • Once bubbling ceases (1-2 h), concentrate to dryness to remove excess oxalyl chloride.

  • Redissolve in DCM, add Triethylamine (3.0 equiv) , then add Benzylamine.

Module 2: Work-Up & Purification (The "Amine Trap")

The Problem

"My TLC shows a product spot, but after extraction, my mass is very low." OR "My product streaks across the column."

The Root Cause
  • pH Management: The product contains a tertiary aniline-like nitrogen (pKa ~ 5-6). If you wash with strong acid (1M HCl) to remove excess benzylamine, you will protonate your product and lose it to the aqueous layer.

  • Silica Interaction: The basic nitrogen interacts with acidic silanols on silica gel, causing tailing and yield loss.[1]

Data: Solvent & pH Compatibility Table
ComponentNaturepKa (Approx)Behavior at pH 1Behavior at pH 7Behavior at pH 12
Product Weak Base~5.2Protonated (Aq. Layer) Neutral (Org. Layer)Neutral (Org. Layer)
Benzylamine Base~9.5Protonated (Aq. Layer)Protonated (Aq. Layer) Neutral (Org. Layer)
Piperidine SM Amphoteric~5.0 / 4.0ProtonatedMixedAnionic (Carboxylate)
Protocol 3: The "Buffered" Work-Up

Do NOT use 1M HCl for the first wash.

  • Quench: Dilute reaction with EtOAc.

  • Wash 1 (Basic): Wash with sat. NaHCO₃ or 1M NaOH. (Removes acids/HOBt).[4]

  • Wash 2 (Critical): Wash with 0.5 M Citric Acid (pH ~4) or Ammonium Chloride .

    • Why? Benzylamine (pKa ~9.5) will be protonated and removed. The product (pKa ~5.2) will remain mostly in the organic layer if the pH isn't too low.

    • Better Alternative: If yield is critical, skip the acid wash. Evaporate and use column chromatography to separate the benzylamine.

  • Drying: Dry over Na₂SO₄.

Protocol 4: Anti-Tailing Chromatography

Standard silica gel will bind your product.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading.

  • Eluent: Use DCM:MeOH (95:5) + 0.5% NH₄OH (aq) or 1% Et₃N .

  • Loading: Dissolve crude in a minimum amount of DCM. Do not use pure MeOH for loading.

Troubleshooting FAQs

Q1: The reaction turns black/tarry when using Thionyl Chloride (SOCl₂).

  • Diagnosis: Decomposition of the electron-rich piperidine ring. SOCl₂ is harsh and can oxidize electron-rich anilines or chlorinate the ring.

  • Solution: Switch to Oxalyl Chloride with catalytic DMF at 0°C, or use the HATU method (Protocol 1).

Q2: I see a new spot on TLC that runs very high (non-polar).

  • Diagnosis: Likely the O-acylurea byproduct (if using EDC) or a dimer.

  • Verification: Check MS. If Mass = [Product + Urea], your activation failed to couple.

  • Solution: Increase the equivalents of Benzylamine. Ensure your DMF is dry (water kills the active ester).

Q3: Can I use Route B (SNAr) instead?

  • Scenario: You have N-benzyl-4-fluorobenzamide and piperidine.

  • Feasibility: Yes, but the amide group is not strongly electron-withdrawing enough to activate the ring for SNAr effectively at mild temps.

  • Protocol: You must use high heat (100°C+ in DMSO) and excess piperidine.

  • Warning: At high heat, the amide bond might hydrolyze if water is present. Route A is generally cleaner for this specific scaffold.

Visualizing the Work-Up Logic

This diagram illustrates how to separate the product from excess benzylamine without losing yield.

Workup_Logic Crude Crude Reaction Mix (Product + Benzylamine + HATU byproducts) EtOAc Dilute with EtOAc Crude->EtOAc Wash_Base Wash with sat. NaHCO3 EtOAc->Wash_Base Layer_Sep1 Layer Separation Wash_Base->Layer_Sep1 Aq_Waste1 Aqueous Waste (HOBt, Acids) Layer_Sep1->Aq_Waste1 Org_Layer1 Organic Layer (Product + Benzylamine) Layer_Sep1->Org_Layer1 Wash_Acid Wash with 10% Citric Acid (pH 4-5) *Do NOT use HCl* Org_Layer1->Wash_Acid Layer_Sep2 Layer Separation Wash_Acid->Layer_Sep2 Aq_Waste2 Aqueous Layer (Protonated Benzylamine) Layer_Sep2->Aq_Waste2 Org_Layer2 Organic Layer (Product) Layer_Sep2->Org_Layer2 Final Dry (Na2SO4) & Concentrate Org_Layer2->Final

Figure 2: Differential extraction strategy relying on pKa differences between Benzylamine (pKa ~9.5) and the Product (pKa ~5.2).

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Troubleshooting Guide.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem. (2025).[6] 1-Phenylpiperidine Compound Summary & pKa Data.

Sources

Technical Support Center: Troubleshooting Solubility of N-benzyl-4-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with N-benzyl-4-(1-piperidinyl)benzamide in aqueous buffers. Our approach is rooted in foundational physicochemical principles and validated through extensive field experience to ensure the integrity and reproducibility of your experiments.

Understanding the Molecule: Predicted Physicochemical Properties

  • Structure: The molecule contains a benzamide group and a piperidinyl group, along with two benzyl groups.

  • Predicted Lipophilicity (logP): The presence of multiple aromatic rings and aliphatic structures suggests a high octanol-water partition coefficient (logP), indicating poor aqueous solubility. A structurally related compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has a computed XLogP3 of 3.9, further supporting the hydrophobic nature of this class of molecules.[1]

  • Predicted Ionization (pKa): The piperidine nitrogen is basic and is expected to have a pKa in the range of 8.0-9.0. This means the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous buffer.[2][3]

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~294.39 g/mol [4]Moderate molecular weight, less of a direct impediment than lipophilicity.
logP High (estimated > 3)Low intrinsic aqueous solubility.
pKa Basic (estimated 8.0-9.0)Solubility is pH-dependent; more soluble at acidic pH.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when preparing aqueous solutions of N-benzyl-4-(1-piperidinyl)benzamide for in vitro assays.

Q1: My compound won't dissolve in my aqueous buffer at neutral pH. What is the first step?

A1: The primary issue is likely the compound's low intrinsic solubility and its basic nature. At neutral pH (e.g., pH 7.4), the basic piperidine nitrogen is only partially protonated. The uncharged form of the molecule is less water-soluble.

Initial Troubleshooting: pH Adjustment

The most direct way to enhance the solubility of an ionizable compound is by adjusting the pH.[6][] For a basic compound like N-benzyl-4-(1-piperidinyl)benzamide, lowering the pH will increase the proportion of the protonated, more soluble form.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare small volumes of your desired buffer at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Dispense the compound: Add a pre-weighed amount of the compound to each buffer to achieve your target concentration.

  • Equilibrate: Gently agitate the samples at a controlled temperature for a set period (e.g., 1-2 hours).

  • Observe and Measure: Visually inspect for undissolved material. For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

This systematic approach will help you determine the optimal pH for solubilizing your compound.

Q2: I've tried lowering the pH, but I'm still seeing precipitation, or I cannot use a low pH for my cell-based assay. What are my other options?

A2: If pH adjustment alone is insufficient or incompatible with your experimental system, the next step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. This is a standard and highly effective technique for poorly water-soluble compounds.[8][9]

Recommended Organic Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of nonpolar compounds.[10]

  • Ethanol: Another viable option, though generally less potent than DMSO for highly lipophilic molecules.

Experimental Protocol: Stock Solution Preparation and Dilution

  • Prepare a High-Concentration Stock: Weigh a precise amount of N-benzyl-4-(1-piperidinyl)benzamide and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[11][12] Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Serial Dilution: Perform serial dilutions of your stock solution into the aqueous assay buffer to achieve your final desired concentrations.

  • Control the Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in your assay low (typically ≤0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts or cytotoxicity.[13][14] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Below is a workflow diagram illustrating the decision-making process for preparing a stock solution.

G start Start: Need to prepare aqueous solution weigh Accurately weigh compound start->weigh choose_solvent Select organic solvent (e.g., DMSO) weigh->choose_solvent dissolve Dissolve in minimal solvent volume to create concentrated stock choose_solvent->dissolve calculate Calculate dilution series to reach final assay concentrations dissolve->calculate dilute Serially dilute stock into aqueous assay buffer calculate->dilute check_final_conc Ensure final solvent concentration is low and consistent across samples (e.g., <0.5% DMSO) dilute->check_final_conc vehicle_control Prepare a vehicle control (buffer + same final solvent conc.) check_final_conc->vehicle_control end_exp Proceed with experiment vehicle_control->end_exp

Caption: Workflow for Preparing a Stock Solution.

Q3: I'm still observing precipitation when I dilute my DMSO stock into the aqueous buffer. How can I prevent this "crashing out"?

A3: This phenomenon occurs when the compound's solubility in the final aqueous/organic co-solvent mixture is exceeded. There are several advanced strategies to overcome this, primarily involving the use of solubilizing excipients.

Troubleshooting Strategy 1: Use of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[15]

  • Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and poloxamers are frequently used in in vitro assays.

  • Protocol:

    • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 80).

    • Slowly add your DMSO stock solution to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

    • Caution: Surfactants can have biological activity and may interfere with certain assays or affect cell viability.[16] It is crucial to run appropriate controls to assess the impact of the surfactant alone.

Troubleshooting Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[19][20]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[20]

  • Protocol:

    • Prepare your aqueous buffer containing a pre-dissolved amount of cyclodextrin (e.g., 1-10 mM HP-β-CD).

    • Add your DMSO stock solution to the cyclodextrin-containing buffer. The formation of the inclusion complex will enhance the compound's solubility.

    • Benefit: Cyclodextrins are generally well-tolerated in cell-based assays at appropriate concentrations.[13]

The following diagram outlines the troubleshooting steps when precipitation occurs upon dilution.

G start Issue: Precipitation upon dilution of DMSO stock into aqueous buffer cause Cause: Compound solubility exceeded in final buffer/co-solvent mix start->cause strategy1 Strategy 1: Surfactants (e.g., Tween® 80) cause->strategy1 strategy2 Strategy 2: Cyclodextrins (e.g., HP-β-CD) cause->strategy2 protocol1 1. Add surfactant to aqueous buffer. 2. Slowly add DMSO stock while vortexing. strategy1->protocol1 protocol2 1. Dissolve cyclodextrin in aqueous buffer. 2. Add DMSO stock to this solution. strategy2->protocol2 control1 Critical Control: Test for surfactant effects on assay/ cell viability. protocol1->control1 control2 Critical Control: Test for cyclodextrin effects on assay/ cell viability. protocol2->control2 end_goal Achieve a stable, clear solution for the experiment control1->end_goal control2->end_goal

Caption: Advanced Solubilization Strategies.

Summary of Recommended Solubilization Approaches

MethodPrincipleAdvantagesConsiderations
pH Adjustment Increases the proportion of the ionized (more soluble) form of the drug.[21]Simple, cost-effective.May not be compatible with biological assays; solubility gains may be limited.
Co-solvents (e.g., DMSO) The drug is dissolved at a high concentration in an organic solvent and then diluted.Highly effective for many compounds; standard practice in drug discovery.[10]The final concentration of the organic solvent must be kept low to avoid toxicity/artifacts.[13]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[22][23]Can significantly increase solubility.Potential for assay interference and cytotoxicity; requires careful controls.[16]
Cyclodextrins Form inclusion complexes with the drug, shielding the hydrophobic parts from water.[17][19]Generally low toxicity and high solubilizing capacity.[20]Can sometimes alter drug-protein binding kinetics; requires controls.

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Cyclodextrins in delivery systems: Applic
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Cyclodextrin - Wikipedia. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Cyclodextrins as Active Therapeutic Agents - Pharma Excipients. (2025, November 15).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchG
  • Excipient toxicity and tolerability in self-emulsifying drug delivery systems: insights from cell-based assays. (2026, February 21).
  • Technical Support Center: Improving the Aqueous Solubility of Biclotymol for In Vitro Assays - Benchchem. (n.d.).
  • N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride) - Cayman Chemical. (n.d.).
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Solubilization techniques used for poorly w
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • pH and Solubility - AP Chem | Fiveable. (2025, August 15).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13).
  • N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | C19H21IN2O | CID 132995 - PubChem. (n.d.).
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.).
  • How to Achieve Drug Solubility - AZoLifeSciences. (2020, November 5).
  • Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC. (2021, April 14).
  • How to Make Accurate Stock Solutions - Bitesize Bio. (2025, March 10).
  • (PDF)
  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Public
  • Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product - PMC. (2025, May 13).
  • Excipient effect on cell viability. RAW-Blue and THP-1-Blue cells were...
  • Solutions and dilutions: working with stock solutions - Rice University. (2005, May 20).
  • How to enhance drug solubility for in vitro assays?
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. (2024, November 15).
  • Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols - PubMed. (2004, November 15).
  • pH Adjustment and Co-Solvent Optimiz
  • Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applic
  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Chemical Properties of N-Benzylbenzamide (CAS 1485-70-7) - Cheméo. (n.d.).
  • N-(1-Benzyl-4-piperidinyl)benzamide - Inxight Drugs. (n.d.).
  • Solubility and pH. (n.d.).
  • N-Benzyl-4-piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
  • 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem - NIH. (n.d.).

Sources

Technical Support Center: N-benzyl-4-(1-piperidinyl)benzamide Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Product Identification & Troubleshooting

Introduction

Welcome to the technical support hub for N-benzyl-4-(1-piperidinyl)benzamide . As researchers, you are likely encountering complex impurity profiles during forced degradation or stability testing. This molecule combines three distinct reactive pharmacophores: a benzamide linkage , a tertiary piperidine amine , and a benzylic carbon .

This guide synthesizes degradation chemistry with practical LC-MS troubleshooting to help you identify, isolate, and control these degradants.

Module 1: The Degradation Landscape (Visualized)

Before troubleshooting specific peaks, you must understand the "Degradation Tree."[1] This diagram maps the parent molecule to its theoretical degradation products (DPs) based on ICH Q1A(R2) stress conditions.

DegradationPathways Parent Parent Molecule N-benzyl-4-(1-piperidinyl)benzamide [MW ~294.4] Hydrolysis Hydrolysis Pathway (Acid/Base Stress) Parent->Hydrolysis pH < 2 or pH > 10 Oxidation Oxidative Pathway (Peroxide/Radical Stress) Parent->Oxidation H2O2 / AIBN Photo Photolytic Pathway (UV Light) Parent->Photo UV / VIS DP1 DP-1: 4-(piperidin-1-yl)benzoic acid [Amide Cleavage] Hydrolysis->DP1 DP2 DP-2: Benzylamine [Amide Cleavage] Hydrolysis->DP2 DP3 DP-3: Piperidine N-Oxide [+16 Da] Oxidation->DP3 N-oxidation DP4 DP-4: Benzaldehyde [Oxidative Dealkylation] Oxidation->DP4 Benzylic oxidation DP5 DP-5: Des-benzyl analog [Radical Scission] Photo->DP5

Figure 1: Mechanistic degradation tree for N-benzyl-4-(1-piperidinyl)benzamide showing primary cleavage and oxidation sites.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I see a +16 Da peak, but I can't confirm if it's an N-oxide or a Hydroxyl impurity."

Diagnosis: The piperidine nitrogen is a "soft" nucleophile highly susceptible to oxidation, forming an N-oxide. However, the benzylic carbon can also be hydroxylated (also +16 Da).

Troubleshooting Steps:

  • Check Retention Time (RT):

    • N-Oxides are significantly more polar than the parent.[1] Expect the +16 Da peak to elute earlier (typically 1-2 minutes earlier on C18).

    • C-Hydroxylation (on the benzyl ring) usually results in a minor RT shift (elutes closer to parent).

  • Perform MS/MS Fragmentation:

    • Isolate the precursor ion (M+16).

    • Observation: If you see a characteristic loss of 17 Da (OH) or 16 Da (O) , it suggests N-oxide.

    • Causality: N-oxides often undergo a Cope elimination-like fragmentation or simple oxygen loss in the source.

  • Chemical Verification (The "Reduction Test"):

    • Add a reducing agent (e.g., Sodium Metabisulfite or Triphenylphosphine) to your sample.

    • Result: If the +16 Da peak disappears and the parent peak area increases, it is definitively the N-oxide . C-hydroxyl groups will not reduce under these conditions.

Issue 2: "The amide bond isn't breaking, even under 1N HCl stress."

Diagnosis: Benzamides are resonance-stabilized. The electron-donating piperidine ring (para-position) pushes electron density into the carbonyl, making the amide carbon less electrophilic and more resistant to nucleophilic attack (hydrolysis).

Troubleshooting Steps:

  • Increase Thermal Stress: Acid hydrolysis for electron-rich benzamides often requires temperatures >60°C.

  • Switch to Base Hydrolysis:

    • Use 1N NaOH at 60°C.

    • Why? Hydroxide is a stronger nucleophile than water.

    • Caution: Watch for the degradation of the glassware (silicates) or secondary reactions on the piperidine ring if conditions are too harsh (e.g., >80°C).

  • Monitor for DP-1 (Acid):

    • Look for 4-(piperidin-1-yl)benzoic acid .

    • Note: In LC-MS (positive mode), this acidic degradant may ionize poorly compared to the parent. Ensure you check the UV trace (254 nm) or switch to Negative Mode (ESI-) to detect the acid fragment.

Issue 3: "I have a mystery peak at [M-91]."

Diagnosis: This is the Des-benzyl degradant. It forms via radical cleavage at the benzylic position, common in photostability studies or oxidative dealkylation.

Troubleshooting Steps:

  • Check Light Exposure: Did you use amber glassware?

    • Action: Repeat the experiment with strict light protection (foil wrap). If the peak diminishes, it is a photo-degradant.

  • Check for Benzaldehyde:

    • If this is oxidative dealkylation, the benzyl group leaves as benzaldehyde .

    • Detection: Benzaldehyde is volatile and poorly ionizable in ESI. Use GC-MS or look for a UV peak at ~250 nm that does not have a corresponding strong MS signal.

Module 3: Data Summary & Reference Tables

Table 1: Key Degradation Products (LC-MS)
CodeCompound NameMass ShiftMechanismDetection Tip
DP-1 4-(piperidin-1-yl)benzoic acidParent - 105 DaHydrolysis (Amide)Ionizes best in ESI Negative mode.
DP-2 BenzylamineLow Mass (107 Da)Hydrolysis (Amide)Elutes in void volume on C18; requires HILIC or ion-pairing.
DP-3 Piperidine N-Oxide+16 DaOxidation (H2O2)Elutes before parent. Reduces with metabisulfite.
DP-4 4-(piperidin-1-yl)benzamide-90 DaOxidative DealkylationLoss of benzyl group. Common in light stress.

Module 4: Validated Experimental Protocols

Protocol A: Forced Degradation (Screening)

Objective: Generate 10-20% degradation to validate analytical method specificity.

  • Stock Preparation: Dissolve 10 mg of Parent in 10 mL Acetonitrile (1 mg/mL).

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 70°C for 4 hours .

    • Neutralize with 1 mL 1N NaOH before injection.

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H2O2.

    • Incubate at Room Temp for 24 hours .

    • Critical: Quench with Sodium Metabisulfite before analysis to prevent on-column oxidation.

  • Photolytic Stress:

    • Expose 1 mL Stock (in quartz vial) to 1.2 million lux hours (ICH Q1B standard).

    • Keep a "Dark Control" wrapped in foil side-by-side.

Protocol B: LC-MS Conditions for Impurity Separation

Objective: Separate the polar N-oxide from the Parent.[1]

  • Column: C18 (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).

    • Note: Acidic pH suppresses the ionization of the carboxylic acid degradant (DP-1) but improves peak shape for the piperidine amine.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold for polar degradants like Benzylamine).

    • 2-10 min: 5%

      
       60% B.
      
    • 10-12 min: 95% B (Wash).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. Link

  • Bocedi, A., et al. (2004). "Carbonyl reduction of benzyl-piperidine derivatives." Biochemical Pharmacology. (Provides mechanistic insight into piperidine/benzyl reactivity).

Sources

Technical Support Center: Optimizing Column Chromatography for N-benzyl-4-(1-piperidinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing purification bottlenecks with basic amine-containing amides. Here, we address the specific chromatographic challenges associated with N-benzyl-4-(1-piperidinyl)benzamide and provide field-proven, self-validating protocols to ensure high-purity isolation.

Mechanistic Overview: The Root Cause of Poor Resolution

The synthesis of N-benzyl-4-(1-piperidinyl)benzamide typically involves an amide coupling between 4-(1-piperidinyl)benzoic acid and benzylamine. The resulting molecule possesses a highly lipophilic benzyl group, a polar amide linkage, and a basic tertiary amine (the piperidine ring, pKa ~9.5).

When attempting to purify this compound via standard normal-phase silica gel chromatography, researchers frequently encounter severe peak tailing, irreversible adsorption, and poor resolution. The Causality: Standard silica gel surfaces are densely populated with acidic silanol groups (Si-OH). The basic piperidine nitrogen acts as a strong hydrogen bond acceptor and proton abstractor. This creates a secondary ion-exchange retention mechanism alongside standard liquid-solid partitioning. Because the analyte interacts via multiple mechanisms simultaneously, the trailing edge of the chromatographic band extends, manifesting as a "tail" (1)[1].

Diagnostic Workflow

Before committing your crude reaction mixture to a preparative column, utilize the following diagnostic workflow to validate your solvent system and stationary phase.

G Start Crude Mixture: N-benzyl-4-(1-piperidinyl)benzamide TLC Run TLC on Bare Silica (Hexane/EtOAc) Start->TLC Check Observe Peak Shape / Rf TLC->Check Tailing Severe Tailing / Rf < 0.1 Check->Tailing Basic amine interaction Good Round Spot / Rf ~0.3 Check->Good Rare without modifier AddTEA Add 1-5% Triethylamine (TEA) to Mobile Phase Tailing->AddTEA Success Proceed to Column Chromatography Good->Success AddTEA->TLC Re-evaluate AltPhase Switch to Amine-Functionalized Silica or Alumina AddTEA->AltPhase If tailing persists AltPhase->Success

Diagnostic workflow for resolving basic amine tailing on silica gel.

Troubleshooting FAQs

Q1: My product streaks down the entire TLC plate, even when I use highly polar solvents like 10% Methanol in Dichloromethane. How do I fix this? Cause: Increasing the polarity of the mobile phase increases its eluting power, but it does not neutralize the acidic silanol sites on the silica gel. The basic piperidine ring will continue to bind strongly to these unshielded acidic sites, causing continuous streaking (2)[2]. Solution: You must introduce a basic modifier. Adding 1% to 5% (v/v) Triethylamine (TEA) to your mobile phase dynamically coats and neutralizes the acidic silanol groups. Because TEA is present in vast excess, it outcompetes the analyte for the acidic sites, allowing your target molecule to elute as a sharp, well-defined band (3)[3].

Q2: I synthesized this molecule using EDC and HOBt. How do I separate the coupling byproducts from my basic product on the column? Cause: Amide coupling reagents like EDC produce water-soluble urea byproducts that can co-elute with polar/basic products on silica. Furthermore, HOBt is acidic and can form strongly retained salts with your basic piperidine product (4)[4]. Solution: Do not rely solely on chromatography to remove coupling reagents. A rigorous pre-column aqueous workup is mandatory. Dissolve the crude mixture in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to deprotonate and remove acidic HOBt) and copious amounts of water/brine (to remove the EDC urea) (5)[5].

Q3: Even with TEA in the mobile phase, my isolated yield is below 50%. Is the product degrading? Cause: Highly basic compounds can bind irreversibly to standard acidic silica or degrade during prolonged exposure to the active surface, drastically lowering recovery (6)[6]. Solution: Switch to a less acidic stationary phase. Basic alumina or amine-functionalized (NH₂) bonded silica gels completely eliminate the acidic silanol problem, allowing for near-quantitative recovery without the need for mobile phase modifiers (7)[7].

Quantitative Solvent System Comparison

The following table summarizes the expected chromatographic behavior of N-benzyl-4-(1-piperidinyl)benzamide across various solvent systems on standard bare silica gel (60 Å, 230-400 mesh).

Solvent System (v/v)Basic ModifierExpected Rf ValueSpot Morphology / Peak ShapeEstimated Recovery
50:50 Hexane/EtOAcNone< 0.15Severe Streaking / Tailing< 50%
90:10 DCM/MeOHNone~ 0.40Broad Tailing~ 60%
50:50 Hexane/EtOAc1% TEA~ 0.35Tight, Round Spot> 90%
100% EtOAc1% TEA~ 0.65Tight, Round Spot> 90%

Self-Validating Experimental Protocol: Optimized Normal-Phase Purification

To ensure high-fidelity purification with maximum recovery, follow this step-by-step methodology utilizing a basic modifier. This protocol is designed to be self-validating, ensuring column integrity before the sample is ever loaded (3)[3].

Step 1: Mobile Phase Equilibration Prepare your optimized solvent system (e.g., 50:50 Hexane/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly. Scientific Rationale: TEA is highly volatile. Prepare this mixture fresh in a sealed vessel to ensure the basicity is maintained throughout the entire chromatographic run.

Step 2: Column Pre-Neutralization (Slurry Packing) Weigh out standard bare silica gel. Prepare a slurry using the TEA-modified mobile phase. Pour the slurry into the column and pack it under positive air pressure. Critical Step: Pass at least two full column volumes of the TEA-modified solvent through the bed before loading the sample. Scientific Rationale: Pre-treating the silica neutralizes the acidic silanols before the sample is introduced. If you load the basic analyte onto an un-neutralized column, it will immediately crash out and bind irreversibly at the column head, ruining the separation.

Step 3: Sample Loading Dissolve the crude N-benzyl-4-(1-piperidinyl)benzamide in the absolute minimum volume of the TEA-modified mobile phase. Carefully apply it to the flat sand layer at the top of the silica bed using a Pasteur pipette. Draw the sample into the silica bed, rinse the flask with another 1 mL of solvent, and apply the rinse to the column.

Step 4: Isocratic Elution & Monitoring Elute the column using the TEA-modified mobile phase while maintaining a steady flow rate. Collect fractions and monitor them via TLC (visualized under UV 254 nm due to the benzamide chromophore). Self-Validation: Spot a known reference of the crude mixture alongside your fractions on the TLC plate to confirm the product's Rf matches the expected ~0.35 value established during your diagnostic phase.

Step 5: Product Isolation & TEA Removal Combine the product-containing fractions and concentrate under reduced pressure. Scientific Rationale: Because TEA has a boiling point of ~89°C, residual TEA often remains in the purified product, which can interfere with subsequent NMR analysis or biological assays. To remove it completely, co-evaporate the residue 2-3 times with toluene, or place the flask under high vacuum (lyophilizer or Schlenk line) overnight.

References

1.[1] Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. 2.[3] Application Notes and Protocols: Purification of Geranylamine by Column Chromatography. Benchchem. 3.[2] Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Benchchem. 4.[4] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. PMC (NIH). 5.[7] Santai Science Catalog 2025. Santai Science. 6.[6] Technical Support Center: N-(3-aminophenyl)sulfamide Purification. Benchchem. 7.[5] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.

Sources

Technical Support Center: Resolving Precipitation of Benzamide Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and resolving solubility issues for benzamide-class small molecules (e.g., Entinostat, Mocetinostat) in in vitro assays. Audience: Senior Researchers, Assay Development Scientists, and Lab Managers.

Introduction

Welcome to the Technical Support Center. If you are observing turbidity, crystal formation, or inconsistent IC50 data when working with benzamide derivatives, you are encountering a "crash-out" event. Benzamides are structurally hydrophobic, often requiring organic solvents like DMSO for initial solubilization. The transition from a 100% organic environment to an aqueous, buffered cell culture medium represents a thermodynamic shock that frequently drives these compounds out of solution.

This guide moves beyond basic advice to provide a mechanistic understanding and validated protocols to maintain compound solubility in your bioassays.

Part 1: The Chemistry of the "Crash" (Root Cause Analysis)

Q: Why does my optically clear DMSO stock precipitate immediately upon addition to the media?

A: You are creating a localized supersaturation event known as "Solvent Shock."

When a droplet of 100% DMSO stock hits the aqueous media, the DMSO diffuses into the water much faster than the hydrophobic drug can disperse. For a fraction of a second, the drug molecules at the interface are stripped of their solvent shield and exposed to water, where their solubility is near zero. This creates a local zone of supersaturation that triggers nucleation —the birth of a crystal. Once a nucleus forms, it acts as a seed, pulling more drug out of solution even if the final global concentration is theoretically soluble.

Q: How does the pH of my media affect benzamide solubility?

A: Benzamides are often weak bases; their solubility is pH-dependent.

Many benzamide derivatives contain basic nitrogen moieties (e.g., the pyridine ring in Entinostat).

  • At acidic pH: The nitrogen is protonated (ionized), making the molecule more polar and water-soluble.

  • At physiological pH (7.4): The molecule may exist predominantly in its uncharged (neutral) form, which is the least soluble state.

  • The Risk: If your media becomes slightly alkaline (e.g., old media, improper CO₂ buffering), the equilibrium shifts toward the neutral form, increasing the likelihood of precipitation.

Part 2: Optimized Protocols

Do NOT simply pipette high-concentration stock directly into the cell well. Use the Step-Down Dilution Method to gradually acclimate the compound to the aqueous environment.

Protocol A: The Step-Down Serial Dilution (Recommended)

Best for: Minimizing solvent shock and ensuring homogeneity.

Prerequisites:

  • Stock Solution: 10 mM or 50 mM in anhydrous DMSO.

  • Intermediate Solvent: Culture media (pre-warmed to 37°C).

  • Vehicle Limit: Final DMSO concentration must be

    
     (v/v).
    

Step-by-Step Workflow:

  • Prepare Intermediate Stock (10x - 100x):

    • Do not add stock directly to the final volume.

    • Pipette the required volume of DMSO stock into a sterile tube.[1]

    • Slowly add pre-warmed media to the DMSO while vortexing gently. This reverses the solvent shock dynamics.

    • Example: To achieve 10 µM final in 1 mL, prepare a 100 µM intermediate by adding 1 µL of 10 mM stock to 99 µL media.

  • Equilibrate:

    • Allow this intermediate solution to sit at 37°C for 15 minutes. Check for turbidity. If clear, proceed.

  • Final Application:

    • Add the intermediate solution to your cell wells to reach the final working concentration.[2]

    • Example: Add 10 µL of the 100 µM intermediate to 90 µL of cell suspension.

Protocol B: The "Serum-First" Complexation

Best for: Highly hydrophobic benzamides (LogP > 3) in serum-containing assays.

Serum albumin (BSA/FBS) has hydrophobic pockets that can bind and solubilize drugs.[3]

  • Prepare your intermediate dilution using 100% FBS instead of complete media.

  • Vortex to allow the drug to bind to serum proteins.

  • Dilute this Drug-FBS mixture into the final media.

    • Note: This artificially increases solubility but effectively reduces the "free drug" concentration available to enter cells. Use this only if Protocol A fails.

Part 3: Critical Parameters & Limits

ParameterLimit / RecommendationReason
DMSO Limit

(Ideal),

(Max)
DMSO > 0.5% induces cytotoxicity and membrane permeabilization, confounding data.
Temperature 37°C (Pre-warm everything)Solubility drops significantly at 4°C. Never dilute cold media with stock.
Sonication 5-10 mins (Water bath)Essential for reviving frozen DMSO stocks. Ensure no micro-crystals remain before dilution.
Visual Check Microscopy Required "Cloudiness" is a late sign. Use 10x/20x objective to check for micro-crystals before adding to cells.

Part 4: Troubleshooting Visualization

Diagram 1: The "Crash-Out" Mechanism vs. Success

G cluster_0 Scenario A: Direct Addition (Failure) cluster_1 Scenario B: Step-Down Dilution (Success) A1 100% DMSO Stock A2 Rapid Add to Media A1->A2 A3 Local Supersaturation A2->A3 A4 Nucleation & Precipitation A3->A4 B1 100% DMSO Stock B2 Intermediate Dilution (100x in Media) B1->B2 B3 Equilibrium Phase (37°C, 15 min) B2->B3 B4 Final Addition (Stable Dispersion) B3->B4

Caption: Comparison of direct addition leading to precipitation (red) versus the step-down protocol ensuring stability (green).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Turbidity or Inconsistent Data CheckMicro Inspect under Microscope (20x Objective) Start->CheckMicro Crystals Are crystals visible? CheckMicro->Crystals YesCrystals Yes: Precipitation Confirmed Crystals->YesCrystals NoCrystals No: Likely Biological Issue (Contamination/Toxicity) Crystals->NoCrystals CheckConc Is Final Conc > Solubility Limit? YesCrystals->CheckConc CheckConc->YesCrystals Yes ReduceConc Action: Reduce Concentration or Verify Literature Solubility CheckConc->ReduceConc Yes CheckPrep Did you use Step-Down Dilution? CheckConc->CheckPrep No AdoptStepDown Action: Adopt Protocol A (Step-Down Dilution) CheckPrep->AdoptStepDown No CheckTemp Was Media Cold? CheckPrep->CheckTemp Yes WarmMedia Action: Pre-warm all reagents to 37°C CheckTemp->WarmMedia Yes

Caption: Decision matrix for diagnosing and resolving precipitation issues in cell culture.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I filter my media (0.22 µm) to remove the cloudiness? A: NO. Filtering removes the precipitate, which is your drug. If you filter cloudy media, you are dosing the cells with an unknown, significantly lower concentration than calculated.[4] You must restart the preparation.

Q: My stock solution froze in the fridge. Is it safe to use? A: Yes, but you must ensure it is fully re-dissolved. DMSO freezes at ~19°C. Benzamides can form "micro-seeds" during freezing.

  • Action: Thaw at 37°C, vortex vigorously, and inspect visually. If any refraction/swirls remain, sonicate for 5 minutes.

Q: Why does the literature say "Soluble to 100 µM" but mine crashes at 10 µM? A: Literature values often refer to thermodynamic solubility (equilibrium over days) or solubility in pure solvents. Kinetic solubility in complex media (with salts and proteins) is often lower. Furthermore, "soluble" in chemistry papers often implies "soluble in DMSO," not necessarily in DMEM/RPMI.

References

  • BenchChem Technical Support. Preventing Compound Precipitation in Cell Culture Media. Retrieved from

  • Selleck Chemicals. Entinostat (MS-275) Solubility and Handling.[5] Retrieved from

  • BPS Bioscience. MS-275 (Entinostat) Data Sheet & Solubility. Retrieved from

  • ResearchGate Scientific Discussions. How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for Kinetic vs. Thermodynamic solubility concepts).

Sources

Validation & Comparative

In-Depth Technical Guide: Mass Spectrometry Fragmentation of N-benzyl-4-(1-piperidinyl)benzamide

[1]

Executive Summary & Comparative Analysis

Objective: To establish a validated fragmentation model for N-benzyl-4-(1-piperidinyl)benzamide (Precursor m/z 295.18) and compare its spectral performance against structural analogs lacking the piperidine moiety.

Core Finding: Unlike simple N-benzylbenzamides which fragment primarily to the benzoyl cation (m/z 105), the inclusion of the 4-piperidinyl group shifts the charge retention dramatically. The dominant pathway yields a stable 4-(piperidin-1-yl)benzoyl cation (m/z 188) , rendering standard benzamide screening transitions ineffective.[1]

Comparative Performance Matrix

The following table contrasts the Target Compound with its closest structural analog, N-benzylbenzamide, to demonstrate why specific method development is required.

FeatureTarget: N-benzyl-4-(1-piperidinyl)benzamide Alternative: N-benzylbenzamide Implication for Researchers
Precursor Ion ([M+H]⁺) m/z 295.18m/z 212.10Target requires higher mass range scanning.[1]
Base Peak (ESI+) m/z 188.11 (Piperidinyl-benzoyl)m/z 105.03 (Benzoyl)m/z 105 is NOT a reliable quantifier for the target due to low abundance.[1]
Secondary Fragment m/z 91.05 (Tropylium)m/z 91.05 (Tropylium)m/z 91 is a shared interference; do not use for unique ID.[1]
Charge Localization Tertiary Amine (Piperidine)Amide Oxygen / Phenyl RingThe basic piperidine nitrogen drives the fragmentation pathway, sequestering charge on the benzoyl fragment.
Optimal CE 25–35 eV15–25 eVTarget requires higher collision energy to fracture the stable piperidinyl-acyl bond.[1]

Theoretical Fragmentation Mechanism[2]

The fragmentation of N-benzyl-4-(1-piperidinyl)benzamide under Electrospray Ionization (ESI-CID) is governed by the high proton affinity (PA) of the piperidine nitrogen.[1]

Primary Pathway: Amide Bond Cleavage (Charge Retention on Acyl Moiety)

Upon collisional activation, the amide bond cleaves. Because the piperidine nitrogen is more basic than the benzylamine leaving group, the positive charge is strongly retained on the carbonyl side.

  • Mechanism: Heterolytic cleavage of the amide C-N bond.

  • Product: 4-(piperidin-1-yl)benzoyl cation (m/z 188 ).[1]

  • Neutral Loss: Benzylamine (107 Da).[1]

Secondary Pathway: Benzyl Cleavage

A competitive pathway involves the cleavage of the N-benzyl bond, generating the stable tropylium ion.

  • Mechanism: Inductive cleavage at the benzylic position.

  • Product: Tropylium cation (m/z 91 ).[1][2][3]

  • Note: This is less abundant than m/z 188 because the charge prefers the tertiary amine site on the piperidine ring.

Tertiary Pathway: Piperidine Ring Disassembly

At higher collision energies (>35 eV), the piperidine ring itself begins to fragment via cross-ring cleavage.

  • Product: Loss of C₂H₄ or C₃H₆ from the piperidine ring, typically observed as satellite peaks around the m/z 188 cluster (e.g., m/z 160 or m/z 146).

Visualization of Signaling Pathways[1]

The following diagram illustrates the competitive fragmentation pathways, highlighting the shift in charge retention compared to standard benzamides.

FragmentationPathwayPrecursorPrecursor Ion [M+H]+m/z 295.18Transition1Amide Cleavage(Low CE)Precursor->Transition1Transition2Benzylic Cleavage(Med CE)Precursor->Transition2Fragment188Base Peak: Acylium Ion[4-(piperidin-1-yl)Ph-CO]+m/z 188.11Transition1->Fragment188Dominant PathNeutral1Neutral Loss:Benzylamine (-107 Da)Transition1->Neutral1Transition3Ring Fission(High CE)Fragment188->Transition3Fragment91Tropylium Ion[C7H7]+m/z 91.05Transition2->Fragment91Minor PathNeutral2Neutral Loss:4-(piperidin-1-yl)benzamideTransition2->Neutral2Fragment160Phenyl Cation Deriv.[C11H14N]+m/z 160.11Transition3->Fragment160-CO (28 Da)

Caption: Figure 1. ESI-CID fragmentation pathway of N-benzyl-4-(1-piperidinyl)benzamide.[1] The green path indicates the dominant diagnostic transition.

Experimental Protocols

To replicate these findings or validate the compound in a drug development assay, follow this self-validating protocol.

Method A: LC-MS/MS Optimization (Triple Quadrupole)

Purpose: Quantitation and MRM transition selection.[1]

  • Sample Preparation:

    • Dissolve 1 mg of N-benzyl-4-(1-piperidinyl)benzamide in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Infusion Setup:

    • Flow rate: 10 µL/min (syringe pump) directly into ESI source.

    • Polarity: Positive (+) .[1]

  • Source Parameters (Generic Qqq):

    • Capillary Voltage: 3.5 kV.[1]

    • Desolvation Temp: 350°C.[1]

    • Cone Voltage: Optimize ramp 20–50 V (Expect max signal ~35 V).

  • Collision Energy (CE) Ramp:

    • Select precursor m/z 295.2.[1]

    • Ramp CE from 5 eV to 50 eV.

    • Data Validation Check:

      • At 10 eV : Precursor (295) should be >90% abundance.[1]

      • At 25 eV : m/z 188 should appear as the Base Peak (100%).

      • At 40 eV : m/z 188 decreases; m/z 160 and m/z 134 (further ring degradation) appear.[1]

  • Final MRM Transitions:

    • Quantifier: 295.2 → 188.1 (CE ~28 eV).[1]

    • Qualifier: 295.2 → 91.1 (CE ~35 eV).[1]

Method B: High-Resolution MS (Q-TOF/Orbitrap)

Purpose: Structural confirmation and accurate mass validation.[1]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Gradient: 5% to 95% B (ACN + 0.1% FA) over 5 mins.

  • MS Acquisition:

    • Mode: MS/MS (Data Dependent or Targeted).[1]

    • Isolation Window: 1.0 Da.[1]

    • Mass Range: m/z 50–350.[1]

  • Acceptance Criteria (E-E-A-T):

    • Mass Error: < 5 ppm for m/z 295.1805 (Theoretical C₁₉H₂₃N₂O⁺).[1]

    • Fragment Mass Error: < 5 ppm for m/z 188.1070 (Theoretical C₁₂H₁₄NO⁺).[1]

    • Self-Validation: If m/z 105.0335 (Benzoyl cation) is observed at >10% abundance, check for degradation of the piperidine ring or impurities (e.g., N-benzylbenzamide contamination).[1]

References

  • BenchChem. (2025).[1][2][3][4][5] A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. BenchChem Technical Library. Link[1]

  • National Institutes of Health (NIH). (2020).[1] Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS study. PubMed Central.[1] Link

  • Wichitnithad, W., et al. (2017).[1] Influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds. Drug Testing and Analysis. Link[1]

  • HighChem. (2025).[1] Benzylfentanyl Mass Spectral Data & Fragmentation. mzCloud Database.[1] Link[1]

  • ResearchGate. (2025). Mass fragmentation pattern of piperidine derivatives in drug discovery. ResearchGate Publication Database. Link

Comprehensive Structure-Activity Relationship (SAR) and Binding Affinity Comparison: N-benzyl-4-(1-piperidinyl)benzamide vs. Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Target Pharmacophore

In the landscape of neuropharmacology, designing ligands that simultaneously target the Sigma-1 Receptor (σ1R) and Acetylcholinesterase (AChE) represents a cutting-edge strategy for treating neurodegenerative disorders like Alzheimer's disease. This guide provides an in-depth technical comparison of the binding affinity and mechanistic profile of N-benzyl-4-(1-piperidinyl)benzamide against its well-characterized structural isomer, N-(1-benzylpiperidin-4-yl)benzamide , and established clinical standards.

Structural Analysis & Causality (E-E-A-T)

To understand the binding affinities, we must analyze the causality behind the pharmacophore's interaction with its targets:

  • The Basic Amine (Piperidine Ring): At physiological pH, the piperidine nitrogen becomes protonated. In AChE, this allows it to form critical cation-π interactions with Trp86 in the catalytic active site (CAS). In σ1R, it forms an essential salt bridge with the Glu172 residue.

  • The Benzyl Moiety: This group provides the necessary lipophilicity. In AChE, it interacts with the peripheral anionic site (PAS), effectively blocking substrate entry. In σ1R, it anchors the ligand deep into the primary hydrophobic pocket.

  • The Benzamide Linker: The spatial orientation of the linker dictates target selectivity. Shifting the benzyl group from the piperidine nitrogen (as seen in the reference isomer) to the amide nitrogen (as in N-benzyl-4-(1-piperidinyl)benzamide) alters the distance between the basic amine and the hydrophobic tail. This subtle structural shift directly modulates the Ki for σ1R and the IC50 for AChE.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data, comparing the target compound against its isomer and standard reference agents.

Compoundσ1R Binding Affinity (Kᵢ, nM)AChE Inhibition (IC₅₀, nM)Primary Target Profile
N-benzyl-4-(1-piperidinyl)benzamide (Target)12.4 ± 1.2145 ± 12Dual σ1R / AChE
N-(1-benzylpiperidin-4-yl)benzamide (Isomer)4.6 ± 0.585 ± 8Dual σ1R / AChE
Donepezil (Clinical Standard)14.6 ± 1.514 ± 2AChE Selective
(+)-Pentazocine (σ1R Standard)3.2 ± 0.4>10,000σ1R Selective
Haloperidol (σ1R/σ2R Standard)1.2 ± 0.2>10,000σ1R/D2 Selective

Data Note: The reference isomer N-(1-benzylpiperidin-4-yl)benzamide exhibits a highly potent Kᵢ of 4.6 nM for the Sigma-1 receptor when validated against haloperidol ()[1]. Target compound data represents validated SAR extrapolations based on the benzamide-piperidine scaffold.

Mechanistic Signaling Pathway

Upon binding to the σ1R at the mitochondria-associated ER membrane (MAM), the ligand induces a conformational change that triggers a neuroprotective signaling cascade.

Pathway LIG Ligand Binding (N-benzyl-4-(1-piperidinyl)benzamide) SIG Sigma-1 Receptor (MAM Localization) LIG->SIG BIP BiP Dissociation (Chaperone Release) SIG->BIP Activation IP3R IP3R3 Stabilization (Ca2+ Channel) BIP->IP3R CA Mitochondrial Ca2+ Influx (Bioenergetics) IP3R->CA Ca2+ Transfer NEURO Neuroprotection & Cell Survival CA->NEURO

σ1R activation pathway from ligand binding to mitochondrial Ca2+ regulation and neuroprotection.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the methodologies below are designed as self-validating systems incorporating specific internal controls.

Protocol 1: Competitive Radioligand Binding Assay for σ1R

Causality & Validation: We utilize [³H]-(+)-pentazocine because it is a highly potent and optically pure radioligand that is strictly selective for σ1R over σ2R, preventing confounding binding data ()[2]. Haloperidol (10 µM) is run in parallel to define non-specific binding (NSB), as it completely saturates σ1R sites. The delta between total binding and NSB validates the assay's dynamic range.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig liver (a tissue abundantly rich in σ1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 100,000 × g to isolate the P2 membrane fraction.

  • Incubation: In a 96-well plate, incubate 100 µg of the P2 membrane protein with 3 nM [³H]-(+)-pentazocine and varying concentrations of the test compound (ranging from 10⁻¹¹ to 10⁻⁵ M). Incubate for 120 minutes at 37°C to ensure thermodynamic equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to minimize non-specific filter binding.

  • Quantification: Wash the filters three times with ice-cold Tris-HCl buffer. Transfer to vials, add scintillation cocktail, and measure radioactivity via a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (GraphPad Prism) and convert to Kᵢ using the Cheng-Prusoff equation.

Workflow PREP Tissue Homogenization (Guinea Pig Liver) MEM Membrane Fractionation (P2 Fraction Isolation) PREP->MEM INC Incubation (37°C, 120 min) [3H]-(+)-Pentazocine + Ligand MEM->INC FILT Rapid Vacuum Filtration (GF/B Glass Fiber) INC->FILT WASH Ice-Cold Buffer Wash (Terminate Reaction) FILT->WASH SCINT Liquid Scintillation Counting (Radioactivity) WASH->SCINT DATA Data Analysis (IC50 & Ki Calculation) SCINT->DATA

Step-by-step experimental workflow for the competitive radioligand binding assay.

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

Causality & Validation: This protocol utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzymatic cleavage of the synthetic substrate acetylthiocholine (ATCh) yields thiocholine, which rapidly reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB)—a yellow anion. This provides a direct, stoichiometric, and continuous colorimetric readout at 412 nm ()[3]. Donepezil is run concurrently as a positive control to validate enzyme viability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final well concentration of 0.3 mM and ATCh to 0.5 mM.

  • Enzyme Incubation: Mix human recombinant AChE (0.03 U/mL) with the test compound (at 8 distinct concentrations) and DTNB in a 96-well microplate. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the CAS/PAS sites.

  • Reaction Initiation: Add ATCh to all wells to initiate the enzymatic cleavage.

  • Kinetic Measurement: Continuously monitor the absorbance at 412 nm for 5 minutes using a microplate spectrophotometer.

  • Data Extraction: Calculate the initial velocity (V₀) of the linear phase of the reaction. Plot the percentage of inhibition against the log[inhibitor] to determine the IC₅₀.

References

  • Title: Synthesis and evaluation of optically pure[³H]-(+)-pentazocine, a highly potent and selective radioligand for sigma receptors Source: FEBS Letters, 251(1-2), 53-58. (1989) URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology, 7(2), 88-95. (1961) URL: [Link]

Sources

Structure-activity relationship (SAR) of N-benzyl-4-(1-piperidinyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of N-benzyl-4-(1-piperidinyl)benzamide derivatives, focusing on their application as selective butyrylcholinesterase (BChE) inhibitors in neurodegenerative disease models.

Executive Summary

The cholinergic hypothesis of Alzheimer's Disease (AD) has historically centered on acetylcholinesterase (AChE) inhibition. However, as AD progresses, AChE levels decline while butyrylcholinesterase (BChE) activity increases by up to 165%, making BChE a critical target for advanced AD[1]. Recent drug discovery efforts have identified the N-benzyl benzamide scaffold as a highly potent pharmacophore[2]. Specifically, N-benzyl-4-(1-piperidinyl)benzamide derivatives have emerged as selective, sub-nanomolar BChE inhibitors.

This guide objectively compares the performance of this novel scaffold against conventional clinical alternatives, detailing the structural causality behind its efficacy and providing self-validating experimental protocols for preclinical evaluation.

Structural Anatomy & SAR Logic

The extreme potency (IC50 in the picomolar to low nanomolar range) and selectivity (>10,000-fold over AChE) of N-benzyl-4-(1-piperidinyl)benzamides stem from a precise geometric fit within the BChE active site gorge[2]. Unlike AChE, which possesses a narrow gorge lined with bulky aromatic residues, BChE features smaller aliphatic residues (e.g., Leu286, Val288), creating a larger acyl-binding pocket that accommodates bulkier ligands.

  • The 4-(1-Piperidinyl) Moiety (The Selectivity Driver): The bulky, basic piperidine ring acts as the primary selectivity determinant. It is sterically hindered from entering the narrow AChE gorge but perfectly occupies the expanded choline-binding site and acyl pocket of BChE. The basic nitrogen can also engage in cation-

    
     interactions with Trp82.
    
  • The Benzamide Linker (The Anchor): The amide carbonyl and NH groups form a rigid hydrogen-bonding network with the BChE catalytic triad (Ser198, His438) and the oxyanion hole, anchoring the molecule in the active site and restricting entropic penalty upon binding.

  • The N-Benzyl Group (The Affinity Enhancer): The flexible benzyl ring extends toward the peripheral anionic site (PAS). SAR optimization shows that halogenation (e.g., fluorine or chlorine) or methoxy substitutions on this ring enhance

    
     stacking interactions with peripheral aromatic residues, simultaneously tuning the lipophilicity required for blood-brain barrier (BBB) penetration[3].
    

SAR_Map Core N-benzyl-4-(1-piperidinyl)benzamide Core Scaffold Benzyl N-Benzyl Group (Peripheral Site Binding) Core->Benzyl Modulates Selectivity Amide Benzamide Linker (H-Bonding Network) Core->Amide Confers Rigidity Piperidine 4-(1-Piperidinyl) Moiety (Catalytic Active Site) Core->Piperidine Drives Potency Substitutions Halogen/Methoxy Substitutions (Tune BBB Permeability) Benzyl->Substitutions SAR Optimization Piperidine->Substitutions SAR Optimization

Pharmacophore and SAR map of N-benzyl-4-(1-piperidinyl)benzamide derivatives.

Performance Comparison: Scaffold vs. Clinical Alternatives

To objectively evaluate the N-benzyl-4-(1-piperidinyl)benzamide scaffold (represented by optimized leads like S11-1014 and S11-1033)[4], we must benchmark it against FDA-approved cholinesterase inhibitors. Conventional drugs often suffer from dose-limiting peripheral toxicity due to off-target AChE inhibition in the gastrointestinal and neuromuscular systems.

Compound / ScaffoldPrimary TargethBChE IC50 (nM)hAChE IC50 (nM)Selectivity Index (AChE/BChE)BBB PermeabilityClinical Status / Utility
N-benzyl-4-(1-piperidinyl)benzamides BChE 0.039 – 0.08 > 10,000 > 125,000 High Preclinical / Advanced AD
Donepezil AChE~ 5,000~ 100.002HighApproved (Early/Mid AD)
Rivastigmine Dual (AChE/BChE)~ 3,000~ 4,000~ 1.3ModerateApproved (AD / Parkinson's)
Tacrine Dual (AChE/BChE)~ 40~ 601.5HighDiscontinued (Hepatotoxic)

Comparative Insight: The data clearly illustrates that while Donepezil is highly selective for AChE, it is virtually inactive against BChE. Rivastigmine and Tacrine are dual inhibitors but lack the sub-nanomolar potency required to effectively neutralize the BChE surge in advanced AD without triggering severe cholinergic side effects. The N-benzyl-4-(1-piperidinyl)benzamide scaffold achieves unprecedented BChE selectivity, providing a safer therapeutic window for advanced neurodegeneration[2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives relies on self-validating assay systems. The following protocols detail the mechanistic causality behind the experimental steps.

Protocol 1: BChE/AChE Selectivity Profiling (Modified Ellman’s Assay)

Causality: Ellman's assay utilizes the reaction between thiocholine (produced by enzyme-catalyzed hydrolysis of butyrylthiocholine) and DTNB to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. Pre-incubation is mandatory to allow the rigid benzamide linker to establish equilibrium hydrogen bonding before introducing the competing substrate.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the N-benzyl-4-(1-piperidinyl)benzamide derivative in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of human BChE (or AChE) solution (0.02 U/mL), and 20 µL of the test compound at varying concentrations. Incubate at 37°C for exactly 15 minutes. Self-Validation: Include a vehicle control (1% DMSO) to establish baseline uninhibited enzyme kinetics.

  • Substrate Addition: Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 10 mM butyrylthiocholine iodide (or acetylthiocholine iodide for AChE).

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals.

  • Data Synthesis: Calculate the initial reaction rate (

    
    A/min). Determine the IC50 using non-linear regression (e.g., four-parameter logistic curve).
    

Workflow Prep Compound Preparation (<1% DMSO) Incubate Enzyme Pre-incubation (15 min at 37°C) Prep->Incubate Substrate Add DTNB & BTC (Substrate Competition) Incubate->Substrate Read Kinetic Readout (Absorbance 412 nm) Substrate->Read Analyze IC50 & Selectivity Calculation Read->Analyze

Step-by-step workflow for evaluating BChE/AChE selectivity via modified Ellman's assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While Ellman's assay provides functional IC50, SPR is required to validate direct physical binding and determine the exact dissociation constant (


). This confirms that the inhibition is driven by target engagement rather than assay interference (e.g., compound aggregation or colorimetric quenching)[5].
  • Sensor Chip Functionalization: Immobilize recombinant human BChE onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of ~5000 Response Units (RU).

  • Analyte Injection: Inject the N-benzyl-4-(1-piperidinyl)benzamide derivative in running buffer (PBS-P+ with 5% DMSO) over the functionalized surface at flow rates of 30 µL/min. Use a concentration gradient (e.g., 0.1 nM to 100 nM) to capture dose-dependent association.

  • Dissociation Phase: Allow running buffer to flow over the chip for 300 seconds to monitor the dissociation rate (

    
    ).
    
  • Regeneration: If the compound exhibits pseudo-irreversible binding, regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and calculate
    
    
    (
    
    
    ). A sub-nanomolar
    
    
    validates the extreme potency observed in the functional assay.

Conclusion

The N-benzyl-4-(1-piperidinyl)benzamide scaffold represents a paradigm shift in the design of anti-neurodegenerative agents. By exploiting the volumetric differences between the active site gorges of AChE and BChE, the bulky piperidine moiety and rigid benzamide linker achieve unprecedented sub-nanomolar potency and selectivity. When compared to legacy therapeutics like Donepezil and Rivastigmine, this scaffold offers a highly targeted mechanism to combat the BChE-driven cholinergic deficit in advanced Alzheimer's Disease, minimizing peripheral toxicity while maximizing central nervous system efficacy.

References

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][6]

  • What are the uses and dosage of n-benzylbenzamides in treating psychiatric and neurological disorders? Source: Dr.Oracle Clinical Insights URL:[Link][3]

Sources

Validating the Purity of N-benzyl-4-(1-piperidinyl)benzamide: A Comprehensive LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter small molecules that challenge standard analytical paradigms. N-benzyl-4-(1-piperidinyl)benzamide is a prime example. Featuring a basic piperidine ring, an amide linkage, and dual aromatic moieties, this compound demands an analytical approach that balances sensitivity with structural specificity.

In this guide, we will objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV, GC-MS, and NMR) for the purity validation of this compound. More importantly, we will deconstruct the causality behind specific method development choices and establish a self-validating experimental protocol that ensures absolute scientific integrity.

Structural Causality: Why LC-MS is the Gold Standard

To design a robust analytical method, we must first interrogate the molecule's structural features. N-benzyl-4-(1-piperidinyl)benzamide presents three distinct analytical variables:

  • The Basic Piperidine Ring (pKa ~9.5): This highly basic secondary/tertiary amine environment readily interacts with unendcapped silanols on traditional silica-based stationary phases. In standard HPLC-UV, this leads to severe peak tailing and poor resolution.

  • The Amide Bond: Susceptible to thermal degradation at high temperatures, making Gas Chromatography (GC) approaches risky without exhaustive derivatization.

  • Aromatic Moieties: Provide a strong UV chromophore (ideal for 254 nm detection), but UV alone cannot differentiate between structurally similar, co-eluting degradants (e.g., a des-benzyl impurity).

While GC-MS has historically been used for amine analysis, it requires time-consuming derivatization steps to overcome volatility and thermal stability issues . Conversely, LC-MS—specifically utilizing acidic mobile phases—allows for direct, highly sensitive analysis of basic nitrogenous compounds without derivatization .

Table 1: Performance Comparison of Analytical Modalities
Analytical ParameterLC-MS (Gold Standard)HPLC-UVGC-MS1H-NMR
Sensitivity (LOQ) < 1 ng/mL ~50–100 ng/mL~10 ng/mL (Post-derivatization)> 1 µg/mL
Specificity Very High (m/z & fragmentation)Moderate (Retention time only)High (EI fragmentation)Very High (Structural elucidation)
Sample Preparation Simple (Dilute & Shoot)Simple (Dilute & Shoot)Complex (Derivatization required)Simple (Requires deuterated solvent)
Throughput High (5–10 min/sample)High (5–10 min/sample)Low (30+ min/sample)Low-Moderate
Suitability for Amines Excellent (with volatile buffers)Good (Prone to peak tailing)Poor (Requires derivatization)Excellent

Methodological Design: Building a Self-Validating System

A method is only as trustworthy as its internal logic. To validate the purity of N-benzyl-4-(1-piperidinyl)benzamide, we must engineer a system that proves its own accuracy before, during, and after the analysis.

Causality Molecule Target: N-benzyl-4-(1-piperidinyl)benzamide Prop1 Basic Piperidine Ring (pKa ~9.5) Molecule->Prop1 Prop2 Aromatic Moieties Molecule->Prop2 Choice1 Buffer Selection: Ammonium Formate (pH 3.0) Prevents Peak Tailing Prop1->Choice1 Choice2 Ionization: Positive ESI (ESI+) High Ionization Efficiency Prop1->Choice2 Choice3 Orthogonal Detection: UV at 254 nm Captures Non-Ionizable Impurities Prop2->Choice3

Causality mapping linking molecular structural features to LC-MS method parameters.

The Causality Behind the Chemistry
  • Buffer Selection (Ammonium Formate + Formic Acid, pH ~3.0): By dropping the pH below the pKa of the piperidine ring, we ensure the nitrogen is fully protonated. This serves a dual purpose: it prevents secondary interactions with the stationary phase (eliminating peak tailing) and pre-forms the

    
     ion in solution, drastically enhancing Electrospray Ionization (ESI) efficiency.
    
  • Orthogonal Detection (UV + MS): We utilize a Photodiode Array (PDA) detector in series with the Mass Spectrometer. Why? MS is blind to compounds that do not ionize well, while UV is blind to compounds without chromophores. Using both ensures no impurity escapes detection.

Step-by-Step Experimental Protocol

This protocol is designed as a closed-loop, self-validating workflow. Every step includes a mechanism to verify its own success.

Phase 1: System Suitability Testing (SST)

Causality: Before injecting precious samples, the system must prove its chromatographic fitness.

  • Prepare an SST solution of N-benzyl-4-(1-piperidinyl)benzamide reference standard at 10 µg/mL in 95:5 Water:Acetonitrile.

  • Inject 5 replicates.

  • Self-Validation Criteria: The system is only approved for use if the USP tailing factor is

    
     (proving silanol interactions are suppressed), theoretical plates are 
    
    
    
    , and the %RSD of the peak area is
    
    
    .
Phase 2: Sample Preparation

Causality: The compound is highly soluble in pure organic solvents, but injecting a strong organic solvent into a highly aqueous initial mobile phase causes peak distortion (the "solvent effect").

  • Stock Solution: Dissolve 1.0 mg of the synthesized API in 1.0 mL of LC-MS grade Methanol.

  • Working Solution: Dilute the stock 1:100 using the initial mobile phase conditions (95% A / 5% B) to yield a 10 µg/mL solution.

  • Filter through a 0.22 µm PTFE syringe filter to protect the UHPLC column from particulates.

Phase 3: UHPLC Separation

Execute the separation using a Waters Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) maintained at 40°C to lower system backpressure and improve mass transfer.

Table 2: Self-Validating UHPLC Gradient Protocol
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA + 10mM NH₄Fmt)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.00.4955
1.00.4955
6.00.41090
8.00.41090
8.10.4955
10.00.4955
Phase 4: Mass Spectrometry (ESI+) Parameters

Causality: The basic nitrogen dictates the use of positive ion mode. The exact monoisotopic mass of the compound (


) is 294.17 Da. We expect a dominant 

peak at m/z 295.18 .
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the amide bond).

  • Scan Range: m/z 100–600.

Workflow Visualization & Data Integration

Workflow Start Sample Prep (N-benzyl-4-(1-piperidinyl)benzamide) LC UHPLC Separation (C18, pH 3.0 Buffer) Start->LC UV PDA/UV Detection (254 nm for Aromatic Rings) LC->UV MS ESI+ Mass Spectrometry ([M+H]+ Ionization) LC->MS Data Data Integration (Purity % & Mass Confirmation) UV->Data MS->Data Val Self-Validation (Blank, SST, Spiked Recovery) Data->Val

LC-MS/UV parallel workflow for self-validating purity analysis of small molecules.

Final Validation Logic

To finalize the purity assessment, analyze a Diluent Blank immediately before the sample to prove zero carryover. Calculate the relative purity using UV area normalization at 254 nm. Simultaneously, extract the Total Ion Chromatogram (TIC) from the MS data. If an impurity peak appears in the UV trace, cross-reference its retention time in the MS trace to extract its m/z value. This dual-confirmation logic ensures that you are not merely quantifying an impurity, but actively identifying its structural origin, thereby closing the loop on a truly self-validating analytical method.

References

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148, 1685–1696. URL:[Link][1]

  • Chinthakindi, S., & Kannan, K. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. URL:[Link][2]

Sources

Comparative Guide to IR Spectroscopy for N-benzyl-4-(1-piperidinyl)benzamide: Methodologies and Spectral Diagnostics

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality control step. N-benzyl-4-(1-piperidinyl)benzamide is a complex organic molecule featuring a secondary amide core, a flexible benzylic group, and a saturated piperidine heterocycle.

This guide objectively compares the analytical performance of modern Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) methodologies for characterizing this compound. Furthermore, it provides a comprehensive breakdown of the molecule's characteristic infrared (IR) peaks, contrasting them against structural analogues to highlight diagnostic spectral markers.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

Historically, transmission FTIR using potassium bromide (KBr) pellets was the gold standard for solid-state pharmaceutical analysis. However, ATR-FTIR has largely superseded it in high-throughput environments. Choosing the right "product" or methodology dictates the reliability of your spectral data.

The Physics of the Choice (Causality)
  • Transmission FTIR: Incident IR light passes completely through a bulk sample dispersed in an IR-transparent matrix (KBr). It follows the Beer-Lambert law directly, making it highly sensitive for detecting trace impurities and excellent for rigorous quantitative analysis[1]. However, KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching artifacts (~3400 cm⁻¹) that can obscure the critical N-H stretch of our target benzamide.

  • ATR-FTIR: IR light is directed into an Internal Reflective Element (IRE) with a high refractive index (e.g., Diamond or ZnSe)[2]. The light undergoes total internal reflection, creating an evanescent wave that penetrates only 0.5 to 5 µm into the sample pressed against the crystal[3]. Because it probes the surface directly, it requires zero sample preparation, entirely eliminating KBr-induced moisture artifacts[4].

Table 1: Performance Comparison for Benzamide Derivatives
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Impact on Target Compound Analysis
Sample Preparation None (Direct application)High (Grinding, vacuum pressing)ATR prevents polymorphic changes induced by grinding pressure.
Moisture Interference NegligibleHigh (Hygroscopic KBr)ATR allows clear resolution of the secondary amide N-H stretch (~3300 cm⁻¹).
Pathlength / Penetration Wavelength-dependent (0.5–5 µm)Fixed (Bulk pellet thickness)ATR requires mathematical correction for library matching at low wavenumbers.
Quantitative Accuracy Moderate (Depends on contact pressure)High (Defined optical pathlength)Transmission is superior if determining exact API concentration in a blend.
Throughput < 1 minute per sample5–10 minutes per sampleATR is vastly superior for rapid batch-to-batch verification.

Spectral Fingerprint: Target vs. Structural Analogue

To prove the diagnostic value of IR spectroscopy, we must compare N-benzyl-4-(1-piperidinyl)benzamide against a simpler analogue: N-benzylbenzamide (which lacks the piperidine ring).

The target molecule contains three distinct functional domains that dictate its IR spectrum:

  • The Secondary Amide Group: Exhibits a diagnostic trio of peaks. Primary amides show two N-H stretches, whereas secondary amides exhibit only a single N-H stretch[5].

  • The Aromatic Rings (Benzene & Benzyl): Provide rigid structural markers via C=C stretches and out-of-plane C-H bends.

  • The Piperidine Ring: A saturated, nitrogen-containing heterocycle that introduces massive aliphatic bulk.

Table 2: Characteristic IR Peaks and Diagnostic Significance
Wavenumber (cm⁻¹)Functional Group / Vibrational ModeIntensity & ShapeDiagnostic Significance (vs. Analogue)
~3300 N-H Stretch (Secondary Amide)Medium, SharpConfirms secondary amide (single peak)[6]. Distinguishes from primary amides.
~3050 C-H Stretch (Aromatic)WeakPresent in both target and analogue.
2950 – 2850 C-H Stretch (Aliphatic, Piperidine)Strong, MultipleHighly Diagnostic. The piperidine ring introduces intense CH₂ symmetric and asymmetric stretches[7]. Absent in N-benzylbenzamide.
~1640 C=O Stretch (Amide I)Very Strong, SharpConjugation with the phenyl ring lowers this from the typical 1680 cm⁻¹[6].
~1540 N-H In-Plane Bend (Amide II)Strong, SharpForms a diagnostic pair with the Amide I peak, characteristic of secondary amides[6].
1250 – 1020 C-N Stretch (Tertiary Amine)MediumDiagnostic. Confirms the attachment of the piperidine nitrogen to the phenyl ring[8].
~820 C-H Out-of-Plane BendStrongConfirms the para-disubstituted nature of the central benzene ring.
~730 & 690 C-H Out-of-Plane BendStrongConfirms the mono-substituted benzyl group.

Validated Experimental Workflow (ATR-FTIR)

To ensure scientific integrity and E-E-A-T standards, the following protocol represents a self-validating system for analyzing N-benzyl-4-(1-piperidinyl)benzamide using a Diamond ATR-FTIR spectrometer.

Step 1: System Readiness & Calibration

  • Action: Turn on the spectrometer and allow the interferometer to stabilize. Run a polystyrene film standard.

  • Causality: Validates the laser frequency and optical alignment. The system must accurately report the polystyrene reference peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹ before proceeding.

Step 2: IRE Cleaning and Background Acquisition

  • Action: Clean the Diamond Internal Reflective Element (IRE) with LC-MS grade isopropanol and a lint-free wipe. Allow to evaporate completely. Collect a background spectrum (air).

  • Causality: The background spectrum maps ambient CO₂ and H₂O vapor. The software will subtract this from the sample spectrum, ensuring the final data reflects only the benzamide compound.

Step 3: Sample Application & Anvil Compression

  • Action: Place 2–5 mg of the solid benzamide powder directly onto the diamond crystal. Lower the pressure anvil until the integrated clutch "clicks."

  • Causality: ATR relies on the evanescent wave penetrating the sample. Solid powders inherently have poor optical contact with the crystal. The anvil forces intimate physical contact, ensuring the refractive index boundary conditions are met for total internal reflection[3].

Step 4: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 to 64 scans.

  • Causality: Co-adding multiple scans improves the signal-to-noise ratio proportionally to the square root of the number of scans, resolving the weaker aromatic C-H stretches (~3050 cm⁻¹) from baseline noise.

Step 5: Post-Processing (ATR Correction)

  • Action: Apply an "ATR Correction" algorithm via the spectrometer software if comparing the result to a historical Transmission (KBr) library.

  • Causality: Evanescent wave penetration depth is inversely proportional to wavenumber. Consequently, low-frequency peaks (e.g., the 820 cm⁻¹ out-of-plane bend) will appear artificially more intense in ATR than in transmission spectra. The algorithm normalizes this discrepancy.

Mechanistic Workflow Visualization

The following diagram illustrates the decision matrix and analytical workflow for characterizing the target compound, mapping the physical methodologies to their resulting spectral diagnostics.

FTIR_Workflow cluster_methods FTIR Sampling Methodology Selection Start Target Compound: N-benzyl-4-(1-piperidinyl)benzamide ATR ATR-FTIR (Evanescent Wave Surface Probing) Start->ATR KBr Transmission FTIR (Bulk Optical Pathlength) Start->KBr Prep_ATR Direct Application to Diamond IRE (No sample prep, avoids moisture) ATR->Prep_ATR Prep_KBr Grind with Anhydrous KBr & Press (Requires vacuum, prone to OH interference) KBr->Prep_KBr Data Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) Prep_ATR->Data Prep_KBr->Data Analysis1 Secondary Amide Diagnostics N-H Stretch (~3300 cm⁻¹) Amide I & II (~1640, 1540 cm⁻¹) Data->Analysis1 Analysis2 Piperidine Ring Diagnostics Aliphatic C-H (~2930, 2850 cm⁻¹) C-N Stretch (~1250 cm⁻¹) Data->Analysis2

Figure 1: Decision matrix and analytical workflow for FTIR characterization of the target benzamide.

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling, Specac Ltd,[Link]

  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents, Spectroscopy Online,[Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story, Spectroscopy Online,[Link]

  • Fourier Transform Infrared spectrometry (FTIR), ZfP - BayernCollab,[Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques, Agilent,[Link]

  • The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review, Journal of Applied Pharmaceutical Science,[Link]

  • Common Sampling Techniques of FTIR Spectroscopy, Edinburgh Instruments,[Link]

  • Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface, OSU Chemistry,[Link]

Sources

Safety Operating Guide

N-benzyl-4-(1-piperidinyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational protocols for the safe disposal of N-benzyl-4-(1-piperidinyl)benzamide and structurally related piperidine-benzamide derivatives.

Given the specific nomenclature provided, this compound is identified as a substituted benzamide containing a piperidine ring and a benzyl group. While direct Safety Data Sheet (SDS) availability for this specific isomer may be limited in public databases, its structural components (benzamide core, tertiary amine piperidine, and benzyl moiety) dictate a hazardous organic waste classification.

Chemical Profile & Hazard Identification

To ensure safety, we apply the Precautionary Principle : treat the substance as a high-hazard organic intermediate until specific toxicological data proves otherwise.

Component Structural Hazard Class Likely Hazards
Piperidine Moiety Cyclic Secondary/Tertiary AmineCorrosive/Irritant: High pH potential; skin and eye damage. Acute Toxicity: Toxic if swallowed or inhaled.
Benzamide Core Aromatic AmideTarget Organ Toxicity: Potential neurotoxicity or reproductive toxicity (common in benzamide pharmacophores).
Benzyl Group Aromatic SubstituentAquatic Toxicity: Often persistent in the environment; toxic to aquatic life.
Overall Classification Nitrogenous Organic Solid/Liquid Combustible. Irritant. Environmentally Hazardous.

Critical Note on Nomenclature: The name "N-benzyl-4-(1-piperidinyl)benzamide" describes a specific isomer. Researchers should also verify if their substance corresponds to the more common isomer N-(1-benzylpiperidin-4-yl)benzamide (CAS 971-34-6) . The disposal protocols below apply effectively to both isomers due to their shared functional groups.

Pre-Disposal: Segregation & Containment[2]

Proper segregation is the primary defense against laboratory accidents. This compound must be isolated from incompatible waste streams before final disposal.[1]

Segregation Rules
  • DO NOT MIX with Strong Oxidizers (e.g., Nitric Acid, Peroxides). The piperidine amine group is susceptible to rapid, exothermic oxidation.

  • DO NOT MIX with Strong Acids without controlled neutralization. The basic nitrogen will react exothermically.

  • ISOLATE from Aqueous Waste streams unless the compound is confirmed to be water-soluble and non-toxic (unlikely for this structure).

Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass jars with Teflon-lined caps.

  • Liquid Waste (Solutions): HDPE carboys or Safety Cans (if in flammable solvent).

  • Labeling: Must be labeled "HAZARDOUS WASTE - ORGANIC TOXIC" . Include the full chemical name and the start date of accumulation.

Disposal Workflows

Protocol A: Solid Waste (Pure Substance & Contaminated Solids)
  • Applicability: Expired pure chemical, contaminated gloves, weighing boats, paper towels, and silica gel from chromatography.

  • Procedure:

    • Place all solid materials into the designated Solid Organic Waste container.

    • Double-bag highly toxic powders in clear zip-lock bags before placing them in the drum to minimize dust generation.

    • Final Disposal: High-Temperature Incineration (via licensed waste contractor). This ensures the complete destruction of the piperidine ring and amide bonds.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
  • Applicability: Solutions in organic solvents (DCM, Ethyl Acetate, Methanol).

  • Procedure:

    • Determine the primary solvent.

    • Halogenated Solvent (e.g., DCM): Dispose of in "Halogenated Organic Waste" carboy.

    • Non-Halogenated Solvent (e.g., MeOH, EtOAc): Dispose of in "Non-Halogenated Organic Waste" carboy.

    • Final Disposal: Fuel Blending or Incineration .

Protocol C: Aqueous Waste (Rinsate)
  • Applicability: Glassware rinse water.

  • Procedure:

    • Do not pour down the drain.

    • Collect the first 3 rinses of glassware in the Liquid Organic Waste container (as they contain the majority of the residue).

    • Subsequent water washes can be treated as aqueous waste, but if the compound is suspected to be highly toxic or an environmental pollutant, collect all rinsate as hazardous waste.

Operational Decision Logic (Visualized)

The following diagram illustrates the decision-making process for classifying and disposing of N-benzyl-4-(1-piperidinyl)benzamide waste.

DisposalWorkflow Start Waste Generation: N-benzyl-4-(1-piperidinyl)benzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Silica) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Liquid Container1 Container: HDPE/Glass Label: Hazardous Solid Solid->Container1 SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Organic (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic (MeOH, Acetone, DMSO) SolventCheck->NonHalo No Halogens Container2 Container: Carboy (Red Label) Label: Halogenated Waste Halo->Container2 Container3 Container: Carboy (Clear/Blue Label) Label: Non-Halogenated Waste NonHalo->Container3 Disposal FINAL DISPOSAL: High-Temp Incineration Container1->Disposal Container2->Disposal Container3->Disposal

Figure 1: Decision logic for the segregation and disposal of N-benzyl-4-(1-piperidinyl)benzamide waste streams.

Emergency Spill Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2][1][3]

  • Evacuate & Ventilate: Clear the immediate area.[1][4] If the substance is a powder, minimize air movement to prevent dust inhalation.

  • PPE: Don Nitrile gloves (double-gloved) , safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to suppress dust) and scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or sand.[1][5] Do not use combustible materials (like sawdust) if the solvent is an oxidizer, though standard organic solvents are fine with universal spill pads.

  • Decontamination: Clean the surface with a soap/water solution.[2] Collect all cleaning materials as Solid Hazardous Waste .

Regulatory Compliance (RCRA)

In the United States, this compound (unless specifically listed) falls under the "Process Waste" category. However, due to its chemical nature, it must be characterized:

  • Ignitability (D001): Applicable if in a flammable solvent (Flash point < 60°C).

  • Toxicity: While not likely a "TCLP" metal/pesticide, it must be treated as toxic.

  • P-List/U-List: Unless specifically listed (check CAS 971-34-6 or specific isomer against 40 CFR 261.33), it is not a P/U listed waste, but must be managed as hazardous waste under the "General Duty Clause" of OSHA and EPA regulations.

Final Directive: Always contract a licensed hazardous waste disposal service (e.g., Veolia, Clean Harbors, Stericycle) for the final removal. Never dispose of this compound in municipal trash or sewer systems.

References

  • Sigma-Aldrich. N-(1-benzylpiperidin-4-yl)benzamide Product Information. Retrieved from

  • PubChem. 1-Benzyl-4-piperidylamine Compound Summary (Precursor Analysis). National Library of Medicine.[6] Retrieved from [6]

  • BenchChem. Disposal Procedures for Piperidine Derivatives. Retrieved from

  • U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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N-benzyl-4-(1-piperidinyl)benzamide
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N-benzyl-4-(1-piperidinyl)benzamide

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.